Sodium Nitroprusside
説明
See also: Nitric Oxide (has active moiety); Nitroprusside (broader).
特性
CAS番号 |
14402-89-2 |
|---|---|
分子式 |
C5FeN6O.2Na C5FeN6Na2O |
分子量 |
261.92 g/mol |
IUPAC名 |
disodium;azanylidyneoxidanium;iron(2+);pentacyanide |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+2;3*+1 |
InChIキー |
XEYBHCRIKKKOSS-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] |
他のCAS番号 |
14402-89-2 |
物理的記述 |
Crystals; [Sigma-Aldrich MSDS] |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Sodium Nitroprusside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium nitroprusside (SNP) is a potent vasodilator with a rapid onset and short duration of action, making it a critical therapeutic agent in the management of hypertensive crises and acute heart failure. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Bioactivation and Nitric Oxide Release
This compound is a prodrug that, upon entering the circulation, undergoes a non-enzymatic reaction with sulfhydryl groups present on erythrocytes and other proteins to release its primary active component, nitric oxide (NO).[1] This process is crucial for its vasodilatory effects.
The release of NO from this compound is dependent on the presence of sulfhydryl-containing compounds such as cysteine and glutathione.[2][3] In the presence of 25 mmol/L cysteine, NO is released in a first-order rate with a rate constant (k) of 0.1397 min⁻¹[4]. The interaction involves an electron-transfer process, leading to the formation of a reduced SNP radical and S-nitrosothiols, which can act as NO carriers.[2]
The Nitric Oxide-Soluble Guanylate Cyclase-Cyclic Guanosine Monophosphate Signaling Pathway
The released NO diffuses into vascular smooth muscle cells and activates its primary receptor, soluble guanylate cyclase (sGC). sGC is a heterodimeric heme-containing enzyme that, upon binding of NO to its ferrous heme iron, undergoes a conformational change that dramatically increases its catalytic activity. This activation can lead to up to a 400-fold increase in the Vmax of sGC.
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). The EC₅₀ for the activation of guanylyl cyclase by NO has been determined to be approximately 10 nM.
Downstream Effects of cGMP
The elevation of intracellular cGMP levels initiates a cascade of events leading to vasodilation. The primary effector of cGMP in vascular smooth muscle is cGMP-dependent protein kinase (PKG).
Activated PKG phosphorylates several downstream targets, resulting in:
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKG phosphorylates and activates MLCP, which in turn dephosphorylates the myosin light chains. Dephosphorylated myosin light chains are unable to interact with actin, leading to smooth muscle relaxation.
-
Reduction of Intracellular Calcium (Ca²⁺) Concentration: PKG can decrease intracellular Ca²⁺ levels by inhibiting Ca²⁺ influx through L-type calcium channels and by promoting the sequestration of Ca²⁺ into the sarcoplasmic reticulum.
The combined effect of MLCP activation and reduced intracellular Ca²⁺ leads to profound relaxation of vascular smooth muscle, resulting in both arterial and venous dilation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the mechanism of action of this compound.
| Parameter | Value | Condition | Reference |
| NO Release Kinetics from SNP | |||
| Rate Constant (k) | 0.1397 min⁻¹ | In the presence of 25 mmol/L cysteine | |
| Guanylate Cyclase Activation | |||
| EC₅₀ of NO | 10 nM | In rat platelets | |
| Vmax Increase | Up to 400-fold | Purified soluble guanylate cyclase | |
| Vasorelaxation | |||
| pEC₅₀ of SNP | 6.52 | In U46619 pre-contracted human umbilical artery | |
| pD₂ of SNP | 9.2 ± 0.1 | In phenylephrine-contracted aortic rings from 2K rats | |
| pD₂ of SNP | 8.3 ± 0.1 | In phenylephrine-contracted aortic rings from 2K-1C rats | |
| IC₅₀ of SNP | ~0.1 nM - 10 nM | In endothelin-1 contracted thoracic aortic rings |
Table 1: Quantitative Parameters of this compound's Mechanism of Action
Experimental Protocols
Measurement of cGMP Production in Cultured Cells
This protocol outlines a method for quantifying cGMP levels in cultured human airway smooth muscle cells following stimulation with a nitric oxide donor.
Materials:
-
Cultured human airway smooth muscle cells
-
This compound (SNP) or S-nitroso-N-acetylpenicillamine (SNAP)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Hemoglobin (Hb) or Methylene Blue (MB) (for inhibition experiments)
-
cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Culture human airway smooth muscle cells to confluence in appropriate culture plates.
-
Pre-incubate the cells with the non-selective phosphodiesterase inhibitor IBMX (10⁻³ M) for a specified time to prevent cGMP degradation.
-
For inhibition studies, pre-incubate a subset of cells with an NO scavenger like hemoglobin (5 x 10⁻⁵ M) or a guanylyl cyclase inhibitor like methylene blue (5 x 10⁻⁴ M).
-
Stimulate the cells with varying concentrations of SNP (10⁻⁶ to 10⁻³ M) or SNAP (10⁻⁶ to 10⁻³ M) for a defined period (e.g., 2 hours).
-
Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.
-
Measure the cGMP concentration in the cell lysates using the ELISA kit.
-
Normalize the cGMP concentration to the total protein content of each sample.
Assessment of Myosin Light Chain Phosphorylation
This protocol provides a method for determining the phosphorylation status of myosin regulatory light chain (LC20) in smooth muscle tissue.
Materials:
-
Smooth muscle tissue strips (e.g., rat caudal artery)
-
Extraction buffer (containing urea, sodium deoxycholate, DTT, and protease/phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Trypsin
-
Bovine Serum Albumin (BSA)
-
Multiple Reaction Monitoring-Mass Spectrometry (MRM-MS) system
Procedure:
-
Flash-freeze smooth muscle tissue strips in acetone/dry ice to preserve the phosphorylation state of proteins.
-
Homogenize the frozen tissue in ice-cold extraction buffer.
-
Reduce protein disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Quench excess iodoacetamide with DTT.
-
Perform tryptic digestion of the protein sample overnight at 37°C.
-
Acidify the peptide solution and remove precipitates by centrifugation.
-
Analyze the resulting peptide mixture using an MRM-MS method specifically designed to quantify the phosphorylated and unphosphorylated forms of the LC20 peptide.
Measurement of Intracellular Calcium Concentration
This protocol describes a method for measuring changes in intracellular calcium levels in response to stimuli using fluorescent Ca²⁺ indicators.
Materials:
-
Isolated arterioles or cultured vascular smooth muscle cells
-
Ca²⁺-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM)
-
Pluronic F-127
-
Physiological salt solution
-
Fluorescence microscopy setup with an appropriate excitation and emission filter sets
Procedure:
-
Load the cells or tissue with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2/AM) in the presence of Pluronic F-127 to aid in dye solubilization.
-
Wash the cells to remove extracellular dye.
-
Mount the cells or tissue on a fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing this compound or other vasoactive agents.
-
Continuously record fluorescence images during and after stimulation.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths to determine the intracellular Ca²⁺ concentration. For single-wavelength dyes like Fluo-4, changes in fluorescence intensity are indicative of relative changes in Ca²⁺ concentration.
Conclusion
The mechanism of action of this compound is a well-defined pathway centered on the release of nitric oxide and the subsequent activation of the sGC-cGMP signaling cascade in vascular smooth muscle cells. This leads to a reduction in intracellular calcium and dephosphorylation of myosin light chains, culminating in potent vasodilation. A thorough understanding of these molecular events, supported by quantitative data and robust experimental methodologies, is essential for the continued development and optimization of therapeutic strategies targeting vascular tone and blood pressure regulation.
References
- 1. Nitric oxide activation of guanylyl cyclase in cells revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric Oxide Releasing Pathway and Kinetics from this compound in Ringer-Locke's Solution-Academax [academax.com]
Sodium Nitroprusside as a nitric oxide donor in cardiovascular research.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing sodium nitroprusside (SNP) as a nitric oxide (NO) donor in cardiovascular research. SNP is a potent vasodilator that spontaneously releases nitric oxide, a critical signaling molecule in the cardiovascular system. This guide provides detailed information on its mechanism of action, quantitative data on its effects, and explicit experimental protocols for key cardiovascular assays.
Core Mechanism of Action
This compound, with the chemical formula Na₂[Fe(CN)₅NO], acts as a prodrug that, upon entering the circulation, non-enzymatically breaks down to release nitric oxide (NO).[1] This process involves an interaction with sulfhydryl groups on erythrocytes and other proteins.[2] The liberated NO, a gaseous signaling molecule, readily diffuses across cell membranes into vascular smooth muscle cells.
Within the vascular smooth muscle, NO activates the enzyme soluble guanylate cyclase (sGC).[3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] The subsequent increase in intracellular cGMP concentration is the pivotal event leading to vasodilation. cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.
Quantitative Data on Cardiovascular Effects
The following tables summarize the quantitative effects of this compound in various cardiovascular research models.
Table 1: Vasodilatory Effects of this compound
| Parameter | Preparation | Agonist | EC₅₀ / pD₂ | Reference |
| EC₅₀ | Rat Tail Small Arteries | - | 2.6 x 10⁻⁸ M | |
| pD₂ | Rat Aorta (endothelium-denuded, phenylephrine-contracted) | Phenylephrine | 9.2 ± 0.1 | |
| pD₂ | Rat Aorta (endothelium-denuded, KCl-contracted) | KCl | 7.7 ± 0.1 | |
| pD₂ | Rat Aorta (NA-contracted) | Noradrenaline | 8.3 ± 0.1 |
EC₅₀: Half maximal effective concentration. pD₂: The negative logarithm of the EC₅₀.
Table 2: Inhibitory Effects of this compound on Platelet Aggregation
| Parameter | Platelet Source | Agonist | IC₅₀ / Concentration | Reference |
| IC₅₀ | Human Platelet-Rich Plasma | ADP | 18.7 ± 2.4 µM | |
| IC₅₀ | Human Whole Blood | Platelet-Activating Factor (PAF) | 10⁻⁸ M | |
| Inhibition | Human Whole Blood | Platelet-Activating Factor (PAF, 6.25 nM) | 82% inhibition at 10⁻⁵ M SNP | |
| Inhibition Start | Human Platelet-Rich Plasma | ADP, Collagen | Starting from 2 µM |
IC₅₀: Half maximal inhibitory concentration.
Table 3: Effective Concentrations of this compound in Various Cardiovascular Models
| Application | Model | Effective Concentration | Observed Effect | Reference |
| Vasodilation | Rat Aortic Rings | 3-100 nM | Relaxation of precontracted rings | |
| Inotropy | Rabbit Papillary Muscle | 10⁻⁵ - 10⁻³ M | Dose-dependent decrease in active tension | |
| cGMP Increase | Cultured Vascular Smooth Muscle Cells | 1 µM | Increased intracellular cGMP | |
| Blood Pressure Control | Clinical Infusion | 0.5-10 µg/kg/min | Dose-dependent reduction in systemic vascular resistance |
Signaling Pathways and Experimental Workflows
This compound-Induced Vasodilation Signaling Pathway
Caption: SNP-induced vasodilation pathway.
General Experimental Workflow for Assessing SNP Effects
Caption: General workflow for in vitro SNP studies.
Experimental Protocols
Ex Vivo Vasodilation Studies Using Aortic Rings
This protocol describes the assessment of SNP-induced vasodilation in isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, and 11.1 glucose.
-
Phenylephrine (PE) or Norepinephrine (NE)
-
This compound (SNP)
-
Organ bath system with force transducer and data acquisition software
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aorta Isolation: Humanely euthanize the rat and carefully dissect the thoracic aorta, placing it in ice-cold KHS.
-
Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and fat. Cut the aorta into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with KHS maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.
-
Viability Check: Contract the rings with a high KCl solution to confirm viability. Wash with KHS until tension returns to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction with PE (e.g., 1 µM).
-
SNP Administration: Once a stable plateau of contraction is reached, add SNP cumulatively in increasing concentrations (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.
-
Data Analysis: Record the tension at each SNP concentration. Express the relaxation as a percentage of the pre-contraction induced by PE. Calculate the EC₅₀ value from the concentration-response curve.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of SNP's inhibitory effect on platelet aggregation using light transmission aggregometry.
Materials:
-
Fresh human whole blood
-
3.2% Sodium Citrate
-
Platelet agonist (e.g., ADP, collagen, PAF)
-
This compound (SNP)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Draw blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 15 minutes).
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add SNP or vehicle control and incubate for a specified time.
-
Add the platelet agonist to induce aggregation.
-
-
Data Acquisition and Analysis:
-
Record the change in light transmission over time.
-
The maximum aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation by comparing the response in the presence and absence of SNP. Determine the IC₅₀ if a dose-response is performed.
-
Measurement of Intracellular cGMP in Vascular Smooth Muscle Cells
This protocol describes the quantification of intracellular cGMP levels in cultured vascular smooth muscle cells (VSMCs) following stimulation with SNP, using an ELISA kit.
Materials:
-
Cultured rat aortic smooth muscle cells (VSMCs)
-
Cell culture medium
-
This compound (SNP)
-
0.1 M HCl
-
Commercially available cGMP ELISA kit
Procedure:
-
Cell Culture: Culture VSMCs to confluence in appropriate culture dishes.
-
Stimulation: Wash the cells with a suitable buffer and then incubate with various concentrations of SNP for a defined period (e.g., 30 seconds to 10 minutes).
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl to the cells. Incubate for 10-20 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.
-
Sample Preparation: Scrape the cells and centrifuge the lysate to pellet the cellular debris. The supernatant contains the intracellular cGMP.
-
cGMP Quantification:
-
Follow the instructions provided with the commercial cGMP ELISA kit.
-
This typically involves adding the cell lysate supernatant and other reagents to the antibody-coated plate, followed by incubation, washing, and addition of a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Calculate the cGMP concentration in the samples based on a standard curve generated with known concentrations of cGMP.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and national guidelines for animal and human research.
References
A Comprehensive Technical Guide to the Chemical Properties and Structure of Sodium Nitroprusside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of sodium nitroprusside (SNP), a potent vasodilator. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its biochemical pathways.
Chemical and Physical Properties
This compound, with the chemical formula Na₂[Fe(CN)₅NO], is an inorganic complex typically encountered as the dihydrate, Na₂[Fe(CN)₅NO]·2H₂O.[1][2] It presents as a reddish-brown crystalline solid. A key characteristic of this compound is its high solubility in water and ethanol.[1][3] However, it is sensitive to light, and exposure can lead to decomposition. Therefore, it must be protected from light during storage and administration.
| Property | Value | Reference(s) |
| Chemical Formula | C₅FeN₆Na₂O (anhydrous) | |
| Na₂[Fe(CN)₅NO]·2H₂O (dihydrate) | ||
| Molecular Weight | 261.92 g/mol (anhydrous) | |
| 297.95 g/mol (dihydrate) | ||
| Appearance | Reddish-brown crystalline solid | |
| Solubility in Water | 100 mg/mL at 20 °C | |
| Solubility in Other Solvents | Soluble in ethanol, methanol. Insoluble in acetone, ether, chloroform. | |
| Density | 1.72 g/cm³ | |
| Decomposition Temperature | ~450 °C |
Molecular Structure and Spectroscopic Data
The nitroprusside anion, [Fe(CN)₅NO]²⁻, features a central iron atom in the +2 oxidation state coordinated in a distorted octahedral geometry. It is surrounded by five cyanide (CN⁻) ligands and one nitric oxide (NO⁺) ligand. The Fe-N-O linkage is nearly linear, which is characteristic of a strong π-backbonding interaction between the iron d-orbitals and the π* orbital of the nitrosyl group.
Crystallographic Data
| Parameter | Value | Reference(s) |
| Coordination Geometry | Distorted Octahedral | |
| Symmetry | C₄ᵥ | |
| Fe-N-O bond angle | 176.2° |
Spectroscopic Data
The spectroscopic properties of this compound are dominated by the electronic transitions involving the iron center and the nitrosyl ligand.
| Spectroscopic Parameter | Value | Reference(s) |
| IR ν(NO) stretch | ~1935-1947 cm⁻¹ | |
| IR ν(CN) stretch | ~2058-2080 cm⁻¹ | |
| UV-Vis λₘₐₓ | 394 nm, 498 nm |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that releases its therapeutic agent, nitric oxide (NO), through a non-enzymatic process in the bloodstream. It interacts with oxyhemoglobin, leading to the release of nitric oxide, five cyanide ions, and the formation of methemoglobin.
Once released, nitric oxide diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG).
PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. This results in the relaxation of vascular smooth muscle, causing vasodilation of both arteries and veins, which ultimately leads to a reduction in blood pressure.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from potassium ferrocyanide and nitric acid.
Materials:
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Concentrated nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Ferrous sulfate (FeSO₄) solution (for testing)
-
Heating mantle or water bath
-
Beakers, evaporating dish, filtration apparatus
Procedure:
-
Dissolution: Dissolve potassium ferrocyanide in distilled water in an evaporating dish with gentle heating to create a saturated solution.
-
Reaction with Nitric Acid: Slowly add concentrated nitric acid to the potassium ferrocyanide solution under constant stirring. The reaction is exothermic and releases toxic gases, so it must be performed in a well-ventilated fume hood.
-
Digestion: Gently heat the mixture on a water bath. The reaction is complete when a drop of the reaction mixture no longer produces a blue precipitate (Prussian blue) with a freshly prepared ferrous sulfate solution, but instead forms a dark greenish or grayish-green precipitate.
-
Cooling and Filtration: Allow the mixture to cool. Crystals of potassium nitrate will precipitate. Decant the supernatant liquid and filter to remove the potassium nitrate crystals.
-
Neutralization: Carefully neutralize the filtrate by adding sodium carbonate in small portions until effervescence ceases. This step will precipitate iron salts and result in a red solution.
-
Filtration and Crystallization: Filter the solution to remove any precipitates. Evaporate the filtrate to reduce its volume and allow it to cool slowly to crystallize the this compound.
-
Purification: The resulting red crystals can be purified by recrystallization from a minimum amount of hot water.
-
Drying: Dry the purified crystals on filter paper away from direct light.
Qualitative Test for Sulfide Ions (Gmelin's Test)
This compound is a sensitive reagent for the detection of sulfide ions in an alkaline solution.
Materials:
-
This compound solution (freshly prepared)
-
Sample solution suspected of containing sulfide ions
-
Ammonia solution or sodium hydroxide solution
-
Test tubes
Procedure:
-
To the test solution, add a few drops of freshly prepared this compound solution.
-
Make the solution alkaline by adding a few drops of ammonia or sodium hydroxide solution.
-
A transient, intense purple or violet color indicates the presence of sulfide ions. The color is due to the formation of the [Fe(CN)₅(NOS)]⁴⁻ complex.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a stability-indicating reversed-phase HPLC method for the quantification of this compound and its potential impurities in pharmaceutical formulations.
Materials and Reagents:
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC Grade)
-
Phosphate Buffer (e.g., pH 8.6)
-
Water (HPLC Grade)
-
Standards for potential impurities (e.g., nitrite, nitrate, ferrocyanide, ferricyanide)
Chromatographic Conditions:
| Parameter | Condition | Reference(s) |
| HPLC System | Standard HPLC with UV detector | |
| Column | InertSustain C18, (250 x 4.6) mm, 5 µm | |
| Mobile Phase | Isocratic: pH 8.6 Phosphate Buffer and Acetonitrile (65:35 v/v) | |
| Flow Rate | 0.8 mL/min | |
| Column Temperature | 30 °C | |
| UV Detection | 220 nm | |
| Injection Volume | 10 µL |
Procedure:
-
Preparation of Solutions:
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solutions: Prepare a stock solution of the this compound reference standard and impurity standards in the diluent. Create a series of working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh the sample or measure a precise volume of the injection and dissolve/dilute it with the diluent to a known concentration within the calibration range.
-
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
-
Data Processing: Process the chromatograms to identify and quantify the peaks based on their retention times and the calibration curve derived from the standards.
Pharmacokinetics and Clinical Considerations
This compound is administered intravenously for hypertensive emergencies and acute heart failure. Its pharmacological effects are rapid in onset and short in duration, allowing for precise control of blood pressure.
| Pharmacokinetic Parameter | Value | Reference(s) |
| Onset of Action | Nearly immediate (< 1 minute) | |
| Peak Effect | 1-2 minutes | |
| Elimination Half-life (SNP) | ~2 minutes | |
| Duration of Action | 1-10 minutes | |
| Metabolism | Non-enzymatic reaction with hemoglobin | |
| Elimination Half-life (Thiocyanate) | ~3 days (longer in renal impairment) |
Toxicity: The primary concern with prolonged or high-dose administration of this compound is the accumulation of cyanide, one of its metabolites. Cyanide is detoxified in the liver by the enzyme rhodanese, which converts it to the less toxic thiocyanate. This process requires a sulfur donor, typically thiosulfate. If the rate of cyanide production exceeds the body's detoxification capacity, cyanide toxicity can occur. Thiocyanate is eliminated by the kidneys and can accumulate in patients with renal impairment, leading to its own toxicity.
References
A Technical Guide to Sodium Nitroprusside-Induced Endothelium-Independent Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms, quantitative parameters, and experimental protocols related to sodium nitroprusside (SNP) as an inducer of endothelium-independent vasodilation.
Core Mechanism of Action
This compound is a potent vasodilator that acts directly on vascular smooth muscle, independent of the vascular endothelium.[1] Its primary mechanism involves the non-enzymatic release of nitric oxide (NO).[2][3] Once liberated, NO diffuses into the vascular smooth muscle cells, initiating a signaling cascade that leads to vasodilation.[3][4] This process makes SNP a valuable tool in research for differentiating between endothelium-dependent and -independent vasodilation and a clinically relevant agent for managing hypertensive crises.
The principal pharmacological effect of this compound is the relaxation of vascular smooth muscle, which results in the dilation of peripheral arteries and veins. This balanced arterial and venous dilation reduces both preload and afterload on the heart.
Signaling Pathway of SNP-Induced Vasodilation
The vasodilatory effect of SNP is mediated by the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling pathway. The key steps are as follows:
-
Nitric Oxide (NO) Release : Upon administration, this compound spontaneously releases nitric oxide (NO).
-
Activation of Soluble Guanylate Cyclase (sGC) : NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
Cyclic GMP (cGMP) Synthesis : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Activation of Protein Kinase G (PKG) : The elevated intracellular concentration of cGMP leads to the activation of cGMP-dependent protein kinase G (PKG).
-
Phosphorylation of Downstream Targets : PKG phosphorylates several downstream target proteins, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.
-
Vascular Smooth Muscle Relaxation : The ultimate outcome of this cascade is the relaxation of the vascular smooth muscle, resulting in vasodilation.
Quantitative Data on SNP-Induced Vasodilation
The following tables summarize key quantitative data from in vitro studies on SNP-induced vasodilation in rat aorta.
Table 1: Potency (EC50) and Efficacy (Emax) of this compound in Rat Aorta
| Pre-contraction Agent | Endothelium Status | EC50 (M) | Emax (%) | Reference |
| KCl (25 mM) | Denuded | 2.6 x 10⁻⁸ | Not Specified | |
| Norepinephrine | Denuded | Not Specified | ~100 | |
| Phenylephrine | Not Specified | Not Specified | ~100 |
EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist. A lower EC50 indicates higher potency. Emax: The maximum response achievable from an agonist.
Table 2: Effect of this compound on cGMP Levels
| Tissue | SNP Concentration (µM) | cGMP Concentration (pmol/mg protein) | Fold Increase vs. Basal | Reference |
| Porcine Coronary Smooth Muscle Cells | 100 | 300 ± 8.6 | Not Specified | |
| Rat Aorta | Not Specified | Significantly Increased | Not Specified | |
| Rat Pulmonary Artery (L-NAME treated) | 1 | 271.8 ± 39.93 | ~4-fold vs. control |
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This protocol details a standard organ bath experiment to assess endothelium-independent vasodilation using isolated rat aortic rings.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Phenylephrine (PE) or Norepinephrine (NE) for pre-contraction.
-
This compound (SNP)
-
Organ bath or wire myograph system with force transducer and data acquisition system.
-
Dissecting microscope and surgical instruments.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in cold KHS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.
-
-
Mounting the Arterial Rings:
-
Mount the aortic rings in the organ bath chambers containing KHS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with a high KCl solution (e.g., 80 mM) to verify the viability of the smooth muscle.
-
Wash the rings with KHS until they return to baseline tension.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (ACh, e.g., 10 µM) to assess endothelium integrity. Rings with intact endothelium will show significant relaxation (>80%), while endothelium-denuded rings will show minimal or no relaxation (<10%).
-
Wash the rings and allow them to return to baseline.
-
-
Vasodilation Protocol:
-
Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.
-
Once a stable contraction is achieved, add SNP in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 and Emax values.
Conclusion
This compound serves as a cornerstone for the study of endothelium-independent vasodilation. Its well-defined mechanism of action, centered on the spontaneous release of nitric oxide and subsequent activation of the cGMP-PKG signaling pathway, provides a reliable method for probing the function of vascular smooth muscle. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating vascular physiology and pharmacology.
References
Spontaneous Release of Nitric Oxide from Sodium Nitroprusside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the spontaneous release of nitric oxide (NO) from sodium nitroprusside (SNP). SNP, a potent vasodilator, is widely utilized in clinical settings and biomedical research as a reliable NO donor. Understanding the intricacies of its decomposition and the subsequent liberation of NO is paramount for its effective and safe application. This document provides a comprehensive overview of the mechanisms of NO release, influential factors, quantitative kinetics, and the primary signaling pathway activated by SNP-derived NO. Detailed experimental protocols for the quantification of NO release are also presented to facilitate rigorous scientific investigation.
Mechanism of Nitric Oxide Release from this compound
This compound, with the chemical formula Na₂[Fe(CN)₅NO], is a complex in which an iron center is coordinated to five cyanide ligands and one nitrosyl (NO) ligand. While stable in its crystalline form and in aqueous solutions protected from light, SNP can undergo decomposition to release nitric oxide through several mechanisms.
1.1. Photodegradation: Exposure to light, particularly in the blue to ultraviolet range, is a primary driver of SNP decomposition.[1][2] The absorption of light energy excites the [Fe(CN)₅NO]²⁻ ion, leading to the cleavage of the iron-nitrosyl bond and the subsequent release of NO.[2] This process is also accompanied by the release of cyanide ions.[1]
1.2. Reductive Activation: In biological systems and in the presence of reducing agents, SNP can be reduced, facilitating the release of NO. This process is particularly relevant in vivo, where endogenous reducing agents such as thiols (e.g., cysteine and glutathione) play a crucial role. The reduction of the iron center from Fe(II) to Fe(I) weakens the bond with the nitrosyl ligand, promoting its release as NO. An electron-transfer process is considered a key step in this mechanism, leading to the formation of a reduced SNP radical.
Quantitative Data on Nitric Oxide Release and Byproduct Formation
The rate and extent of NO release from SNP are influenced by several factors. The following tables summarize key quantitative data from various studies.
Table 1: Kinetics of NO Release from SNP in the Presence of Thiols
| Thiol Compound (25 mmol·L⁻¹) | Kinetic Order | Rate Constant (k) | Steady State NO Concentration | Reference |
| Cysteine (in Tyrode solution) | First-order | 0.1663 min⁻¹ | 1.02 mmol·L⁻¹ | |
| Cysteine (in Ringer-Locke's solution) | First-order | 0.1397 min⁻¹ | 0.87 mmol·L⁻¹ | |
| Glutathione (GSH) (in Tyrode solution) | Multiple phases | - | Peak: 0.53 mmol·L⁻¹, Steady State: 0.36 mmol·L⁻¹ | |
| Glutathione (GSH) (in Ringer-Locke's solution) | Multiple phases | - | Peak: 0.52 mmol·L⁻¹, Steady State: 0.18 mmol·L⁻¹ | |
| Penicillamine (PCA) | Zero-order | - | - | |
| N-acetylcysteine (NAC) | No detectable NO | - | - |
Table 2: Photodegradation of this compound and Release of NO and Cyanide
| Light Intensity | Exposure Time | Apparent Photodegradation | Nitric Oxide Recovery | Cyanide Recovery | Reference |
| 20 µW·cm⁻² | 6 hours | 40% | - | - | |
| 220 µW·cm⁻² | 2 hours | 100% | - | - | |
| - | - | 10% | 10% of nitrosyl ligand | 0.4% of cyanide ligand |
Table 3: Cyanide Release from this compound in Intravenous Solutions under Fluorescent Light
| Time (hours) | Cyanide Concentration in Light-Exposed Solution | Cyanide Concentration in Light-Protected Solution | Reference |
| 24 | Significantly increased | No significant change | |
| 72 | 100% of cyanide released | < 2.5% of cyanide released |
Experimental Protocols for Measuring Nitric Oxide Release
Accurate quantification of NO release from SNP is critical for research and development. The following are detailed methodologies for commonly employed techniques.
3.1. Griess Assay for Indirect NO Quantification
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
-
Principle: Nitrite reacts with a diazotizing reagent (sulfanilamide) in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a stable, colored azo compound, which can be quantified spectrophotometrically at ~540 nm. Nitrate in the sample must first be reduced to nitrite, typically using nitrate reductase.
-
Protocol:
-
Sample Preparation: Prepare SNP solutions in the desired buffer or medium. For samples containing nitrate, incubate with nitrate reductase and its cofactor (e.g., NADPH) according to the manufacturer's instructions to convert nitrate to nitrite.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: a. To 50 µL of sample or standard in a 96-well plate, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 2.5% H₃PO₄). b. Incubate in the dark for 10 minutes at room temperature. c. Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). d. Incubate again in the dark for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
3.2. Electrochemical Detection of NO
Electrochemical sensors provide a direct and real-time measurement of NO concentration.
-
Principle: NO-selective electrodes utilize a membrane that is permeable to NO but excludes interfering species. Once NO diffuses across the membrane, it is electrochemically oxidized or reduced at the electrode surface, generating a current that is proportional to the NO concentration.
-
Protocol:
-
Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions. A common method involves the generation of a known amount of NO from the decomposition of an S-nitrosothiol like S-nitroso-N-acetyl-DL-penicillamine (SNAP) in the presence of Cu⁺.
-
Experimental Setup: Place the calibrated NO sensor in the solution containing SNP. The setup should be in a dark environment or use light-protected vessels to avoid photodegradation.
-
Measurement: Record the current generated by the sensor over time as SNP releases NO.
-
Data Analysis: Convert the measured current to NO concentration using the calibration curve.
-
3.3. Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping
EPR spectroscopy is a highly specific method for detecting and identifying free radicals like NO.
-
Principle: Due to its short half-life, direct detection of NO by EPR in biological systems is challenging. Therefore, a "spin trap" is used to react with NO and form a stable paramagnetic adduct with a characteristic EPR spectrum. Iron-dithiocarbamate complexes, such as Fe²⁺-(DETC)₂ or Fe²⁺-(MGD)₂, are common spin traps for NO.
-
Protocol:
-
Spin Trap Preparation: Prepare the spin trap solution (e.g., by mixing ferrous sulfate and the dithiocarbamate ligand).
-
Sample Incubation: Incubate the SNP solution with the spin trap. As NO is released, it will react with the spin trap to form the stable adduct.
-
EPR Measurement: Transfer the sample to a suitable EPR tube and record the EPR spectrum. The characteristic triplet signal of the NO-Fe-dithiocarbamate adduct confirms the presence of NO.
-
Quantification: The intensity of the EPR signal is proportional to the concentration of the NO adduct, which can be quantified by comparison with a standard of a stable radical.
-
Signaling Pathways and Logical Relationships
The primary physiological effect of NO released from SNP is vasodilation, which is mediated through the activation of the soluble guanylate cyclase (sGC) signaling pathway.
Upon release, NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.
This guide provides a foundational understanding of the spontaneous release of nitric oxide from this compound. For further detailed information, the cited references should be consulted. The provided experimental protocols offer a starting point for researchers to design and execute their own investigations into the properties and applications of this important nitric oxide donor.
References
The Physiological Effects of Sodium Nitroprusside-Derived Nitric Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physiological effects of nitric oxide (NO) derived from sodium nitroprusside (SNP). SNP is a potent vasodilator used in critical care settings for the management of hypertensive crises and acute heart failure.[1][2] Its therapeutic effects are mediated through the release of nitric oxide, a critical signaling molecule in the cardiovascular system. This document details the mechanism of action, pharmacokinetics, physiological responses, and potential toxicities associated with SNP administration. It also provides a summary of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and drug development.
Mechanism of Action: From Prodrug to Potent Vasodilator
This compound, a water-soluble salt composed of a ferrous iron core complexed with five cyanide ions and a nitrosyl group, functions as a prodrug.[1][2] Upon entering the bloodstream, it interacts with sulfhydryl groups on erythrocytes and other proteins, leading to the non-enzymatic release of nitric oxide (NO).[3] This released NO is the primary mediator of SNP's physiological effects.
The liberated NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration triggers a signaling cascade that results in vasodilation.
The primary mechanisms by which elevated cGMP leads to smooth muscle relaxation include:
-
Activation of Protein Kinase G (PKG): cGMP activates PKG, which in turn phosphorylates multiple downstream targets.
-
Reduction of Intracellular Calcium: PKG activation leads to the sequestration of intracellular calcium into the sarcoplasmic reticulum and reduces calcium influx, decreasing the availability of calcium for the contractile machinery.
-
Myosin Light Chain Dephosphorylation: PKG promotes the dephosphorylation of myosin light chains, which is a critical step for smooth muscle relaxation.
This cascade ultimately results in the relaxation of vascular smooth muscle, leading to the dilation of both arteries and veins, with a slightly more pronounced effect on veins. This balanced vasodilation reduces both peripheral vascular resistance (afterload) and venous return to the heart (preload).
Signaling Pathway of SNP-Derived NO
References
The Dual-Edged Sword: A Technical Guide to Sodium Nitroprusside in Microbiological Research
For Researchers, Scientists, and Drug Development Professionals
Sodium nitroprusside (SNP), a well-known vasodilator, has carved a significant niche in microbiological research primarily as a donor of nitric oxide (NO), a crucial signaling molecule in microbial communities. This guide provides an in-depth technical overview of SNP's applications, offering insights into its mechanisms of action, experimental protocols, and the critical considerations necessary for its effective use. While a powerful tool, researchers must be cognizant of its dual nature, as it can also act as an iron source, potentially confounding experimental outcomes.
Core Applications of this compound in Microbiology
This compound is predominantly utilized to investigate the multifaceted roles of nitric oxide in microbial physiology. Its applications span from controlling biofilm formation to inducing nitrosative stress.
Biofilm Dispersal and Regulation
A primary application of SNP is to induce the dispersal of bacterial biofilms.[1][2][3][4][5] By releasing NO, SNP can trigger the transition of bacteria from a sessile, biofilm-associated state to a motile, planktonic one. This is a critical area of research for developing novel anti-biofilm therapeutics. However, the effect of SNP on biofilms can be variable, with some studies reporting an enhancement of biofilm growth. This variability is often attributed to the concentration of SNP used and the specific experimental conditions. For instance, in Escherichia coli, an optimal concentration of 5 µM SNP was found to cause significant biofilm dispersion.
Induction of Nitrosative Stress
SNP serves as a reliable tool to induce nitrosative stress in microbial cultures, allowing researchers to study the cellular responses to reactive nitrogen species (RNS). RNS can react with various cellular components, including thiols, lipids, and metals, leading to metabolic inhibition and damage to DNA and membranes. This application is vital for understanding microbial defense mechanisms against host immune responses and for exploring potential antimicrobial strategies.
Bactericidal and Growth Inhibitory Effects
Beyond biofilm modulation, SNP has demonstrated direct bactericidal or inhibitory effects on a range of bacteria. For example, low concentrations of SNP (0.05 mM or 15 ppm) have been shown to inhibit and kill sulfate-reducing bacteria (SRB). Similarly, SNP inhibits the growth of the food spoilage bacterium Clostridium sporogenes in the micromolar range (10-40 µM).
The Confounding Role of Iron Donation
A critical aspect often overlooked in early research is that SNP ([Na₂[Fe(CN)₅NO]]) contains an iron center. Recent studies have highlighted that SNP can serve as a bioavailable iron source for some bacteria, most notably Pseudomonas aeruginosa. This iron-donating property can promote both planktonic growth and biofilm formation, directly opposing the intended NO-mediated dispersal effect. This dual functionality necessitates careful experimental design and the use of appropriate controls, such as other NO donors that do not contain iron (e.g., Spermine NONOate), to dissect the effects of NO from those of iron.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed effects on various microorganisms as reported in the literature.
| Microorganism | Application | Effective SNP Concentration | Observed Effect | Citation |
| Escherichia coli | Biofilm Dispersal | 5 µM | Optimal concentration for significant biofilm dispersion. | |
| Pseudomonas aeruginosa | Biofilm Dispersal | 25 nM - 500 nM | Reported working concentration range for biofilm reduction. | |
| Pseudomonas aeruginosa | Biofilm & Growth Promotion | Not specified | Increased biofilm biomass and rescued planktonic growth in iron-depleted media. | |
| Sulfate-Reducing Bacteria (SRB) | Inhibition and Kill | 0.05 mM (15 ppm) | Inhibition of mSRB activity. | |
| Clostridium sporogenes | Growth Inhibition | 10 - 40 µM | Inhibition of cell growth. | |
| Clostridium sporogenes | Cell Lysis | > 80 µM | Irreversible loss of cell viability and cell lysis. |
Key Experimental Protocols
This section provides an overview of methodologies commonly employed in microbiological research using this compound.
Biofilm Inhibition/Dispersal Assay
This protocol is adapted from studies on P. aeruginosa and E. coli.
Objective: To determine the effect of SNP on bacterial biofilm formation and dispersal.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., M9 minimal media, Luria-Bertani broth)
-
This compound (stock solution freshly prepared and protected from light)
-
Microtiter plates (e.g., 24-well or 96-well)
-
Crystal Violet solution (0.1%)
-
Ethanol or acetic acid for destaining
-
Plate reader
Methodology:
-
Biofilm Formation:
-
Grow a bacterial overnight culture.
-
Dilute the culture in fresh medium and add to the wells of a microtiter plate.
-
Incubate under appropriate conditions (e.g., 37°C) for a specified time (e.g., 24-48 hours) to allow biofilm formation.
-
-
SNP Treatment:
-
For inhibition studies, add varying concentrations of SNP to the medium at the beginning of the incubation.
-
For dispersal studies, grow the biofilm first, then gently wash the wells with a buffer (e.g., PBS) and add fresh medium containing different concentrations of SNP. Incubate for a further period (e.g., 2-24 hours).
-
-
Quantification:
-
Discard the planktonic cells and gently wash the wells to remove non-adherent bacteria.
-
Add crystal violet solution to each well and incubate for 15-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol or 30% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 550-595 nm) using a plate reader.
-
Nitrosative Stress Induction and Viability Assay
Objective: To assess the impact of SNP-induced nitrosative stress on bacterial viability.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Plate count agar
-
Spectrophotometer
Methodology:
-
Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase.
-
SNP Exposure: Add the desired concentration of SNP to the culture. An untreated culture serves as a control.
-
Incubation: Incubate the cultures for a defined period.
-
Viability Assessment (Colony Forming Units - CFU):
-
At different time points, take aliquots from the treated and control cultures.
-
Perform serial dilutions in PBS.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the colonies to determine the number of viable cells (CFU/mL).
-
-
Growth Monitoring (Optical Density):
-
Alternatively, monitor the growth of the cultures by measuring the optical density (e.g., at 600 nm) over time using a spectrophotometer.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound in microorganisms are primarily mediated by the release of nitric oxide, which can trigger several downstream signaling cascades and chemical reactions.
NO-Mediated Signaling
Nitric oxide released from SNP can influence bacterial behavior by modulating the levels of the secondary messenger cyclic diguanylate (c-di-GMP). In many bacteria, high levels of c-di-GMP promote a sessile, biofilm lifestyle, while low levels favor motility. NO can activate phosphodiesterases that degrade c-di-GMP, leading to biofilm dispersal.
Caption: NO-mediated c-di-GMP signaling pathway for biofilm dispersal.
Experimental Workflow for Investigating Dual Role of SNP
To differentiate between the effects of NO and iron released from SNP, a comparative experimental workflow is essential.
Caption: Workflow to dissect the dual effects of SNP as an NO and iron donor.
Mechanism of Nitrosative Stress
The release of NO from SNP can lead to the formation of other reactive nitrogen species (RNS). These highly reactive molecules can cause widespread cellular damage.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Synergy of this compound and Nitrate in Inhibiting the Activity of Sulfate Reducing Bacteria in Oil-Containing Bioreactors [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
The Role of Sodium Nitroprusside in Elucidating cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Sodium Nitroprusside (SNP) as a critical tool for investigating cyclic guanosine monophosphate (cGMP) signaling pathways. SNP, a potent vasodilator, serves as a reliable and widely used exogenous nitric oxide (NO) donor, enabling precise activation of the NO/cGMP cascade in experimental settings.[1][2] This document details its mechanism of action, presents quantitative data on its effects, outlines key experimental protocols, and discusses both cGMP-dependent and independent cellular responses.
Mechanism of Action: From NO Donor to Cellular Response
This compound is a prodrug that non-enzymatically releases nitric oxide upon interaction with reducing agents or sulfhydryl groups present on cell membranes and in red blood cells.[1][3] The liberated NO is a highly reactive, membrane-permeable signaling molecule that initiates the canonical cGMP pathway.[4]
The key steps are as follows:
-
NO Release: SNP decomposes, releasing its NO moiety.
-
sGC Activation: NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme group of soluble guanylate cyclase (sGC).
-
cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Downstream Effectors: The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG).
-
Cellular Response: Activated PKG phosphorylates multiple target proteins, leading to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains. This cascade ultimately results in smooth muscle relaxation and vasodilation.
Quantitative Data on SNP-Induced cGMP Accumulation
The efficacy of SNP in stimulating cGMP production is dose- and time-dependent. The following table summarizes quantitative data from various experimental models. It is crucial to note that optimal concentrations and response times can vary significantly between cell types and tissues.
| Cell/Tissue Type | SNP Concentration | Incubation Time | Basal cGMP Level | Stimulated cGMP Level | Fold Increase | Reference(s) |
| Porcine Coronary Smooth Muscle Cells | 100 µM | Acute | Not specified | 300 ± 8.6 pmol/mg protein | - | |
| Rat Lung Fibroblasts | Not specified | 3-5 min | Not specified | Peak concentration | - | |
| Frog Skin Epithelia | 0.1 mM | 5 min | 14.3 ± 1.7 fmol/mg dry weight | ~143 fmol/mg dry weight | ~10-fold | |
| Frog Skin Epithelia | 1 mM | >5 min | 14.3 ± 1.7 fmol/mg dry weight | ~286-715 fmol/mg dry weight | 20-50-fold | |
| Rat Colonic Mucosal Strips | Not specified | Not specified | Not specified | Not specified | ~20-fold | |
| Rat Lung/Aorta (Sham-operated) | 100 µM | 10 min | Not specified | Not specified | ~10-fold | |
| HEK293 Cells (Daily for 5 days) | 108 ± 63 µM | 5 days | 26.9 to 3.4 pmol/10⁷ cells | IC₅₀ value for anti-proliferation | - |
Experimental Protocols
General Cell/Tissue Preparation and SNP Treatment
-
Cell Culture: Plate cells (e.g., HEK293, vascular smooth muscle cells) in appropriate culture vessels and grow to desired confluency. Prior to the experiment, cells are often serum-starved for a period (e.g., 24 hours) to reduce baseline signaling activity.
-
Tissue Preparation: Isolate tissues (e.g., aorta, detrusor muscle) and place them in an oxygenated physiological salt solution (e.g., Krebs solution). Tissues can be used as whole mounts, strips, or for cell isolation.
-
SNP Solution Preparation: Prepare SNP solutions fresh immediately before use, as SNP is light-sensitive. Dissolve SNP in the appropriate vehicle (e.g., PBS or culture medium). Solutions should be protected from light by wrapping containers in aluminum foil.
-
Treatment: Replace the medium with a fresh, pre-warmed medium containing the desired concentration of SNP. For tissue bath studies, add SNP directly to the organ bath.
Protocol for cGMP Measurement (ELISA/RIA)
This protocol provides a general workflow for quantifying intracellular cGMP levels.
-
Stimulation: Treat cells/tissues with SNP for the desired time course (e.g., 5-15 minutes). It is often beneficial to include a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation and amplify the signal.
-
Lysis and Extraction: Terminate the reaction by removing the medium and adding a lysis/extraction buffer, typically 0.1 M HCl or 5% trichloroacetic acid (TCA). Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Quantification: Use the supernatant for cGMP quantification following the manufacturer's instructions for a competitive ELISA or Radioimmunoassay (RIA) kit. These assays typically involve competition between the sample cGMP and a labeled cGMP for binding to a specific antibody.
-
Normalization: Normalize the resulting cGMP concentration to the total protein content of the sample, determined by a protein assay (e.g., BCA or Bradford).
Protocol for Western Blotting of Downstream Targets
To confirm that the observed effects are mediated through the canonical pathway, researchers often measure the phosphorylation of downstream targets of PKG, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.
-
Sample Preparation: Treat and lyse cells as described above, but use a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration for each sample.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VASP Ser239). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., total VASP, GAPDH, or β-actin).
cGMP-Dependent and Independent Signaling
While SNP is predominantly used to study the canonical NO-sGC-cGMP-PKG pathway, it is crucial for researchers to be aware of potential cGMP-independent effects. Some studies have shown that SNP can influence cellular processes, such as the activation of p38 mitogen-activated protein kinase (MAPK), through mechanisms that are not blocked by sGC or PKG inhibitors.
The use of specific inhibitors is essential to dissect these pathways:
-
ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one): A potent and selective inhibitor of NO-sensitive sGC, used to verify if an SNP-induced effect is sGC-dependent.
-
PKG Inhibitors (e.g., KT 5823, Rp-8-Br-PET-cGMPS): Used to determine if the downstream effects are mediated by PKG.
-
cGMP Analogs (e.g., 8-Br-cGMP): Membrane-permeable cGMP analogs can be used to mimic the effects of elevated intracellular cGMP and bypass the need for sGC activation.
References
Methodological & Application
Application Notes and Protocols for Sodium Nitroprusside in Cell Culture
Introduction
Sodium Nitroprusside (SNP) is a well-established nitric oxide (NO) donor widely utilized in cell culture experiments to investigate the multifaceted roles of NO in various physiological and pathological processes. As a water-soluble salt, SNP spontaneously decomposes in aqueous solutions, releasing NO, which readily diffuses across cell membranes to elicit a range of biological responses. These effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). Understanding the precise preparation and application of SNP solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation of SNP solutions and the assessment of their effects on cell viability, intended for researchers, scientists, and drug development professionals.
Data Presentation
The cytotoxic effects of this compound are cell-type specific and dependent on both concentration and duration of exposure. Below are summary tables of quantitative data from various studies.
Table 1: Effect of this compound (SNP) Concentration on Cell Viability
| Cell Line | Concentration | Exposure Time | Viability Assay | Percent Viability (%) |
| Mouse C2C12 Myoblasts | 50 µM | 6 hours | MTT | ~91% |
| 100 µM | 6 hours | MTT | ~75% | |
| 500 µM | 6 hours | MTT | Not specified | |
| 1000 µM (1 mM) | 6 hours | MTT | Not specified | |
| 50 µM | 12 hours | MTT | Not specified | |
| 100 µM | 12 hours | MTT | Not specified | |
| 500 µM | 12 hours | MTT | Not specified | |
| 1000 µM (1 mM) | 12 hours | MTT | Not specified | |
| 50 µM | 24 hours | MTT | Not specified | |
| 100 µM | 24 hours | MTT | Not specified | |
| 500 µM | 24 hours | MTT | Not specified | |
| 1000 µM (1 mM) | 24 hours | MTT | Not specified | |
| Rat Bone Marrow MSCs | 100 µM | 15 hours | Trypan Blue | No significant change |
| 250 µM | 5 hours | Trypan Blue | Significant reduction | |
| 750 µM | 1 hour | Trypan Blue | Significant reduction | |
| Adult Rat Cardiomyocytes | 3 mM | 12 hours | MTT | Significant reduction |
| 6 mM | 12 hours | MTT | Strong reduction | |
| 9 mM | 12 hours | MTT | Strong reduction |
Table 2: IC50 Values of this compound (SNP) in Different Cell Lines
| Cell Line | IC50 Value | Exposure Time |
| Osteoblasts | > 2 mM | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound (SNP) Stock Solution
Materials:
-
This compound (SNP) powder (analytical grade)
-
Sterile, deionized, or distilled water, or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Aluminum foil
-
0.22 µm sterile syringe filter
Procedure:
-
Work in a dark environment or under low light conditions to minimize the light-induced degradation of SNP.
-
Weigh out the desired amount of SNP powder using a calibrated analytical balance. For example, to prepare a 100 mM stock solution, weigh 29.79 mg of SNP (molar mass: 297.95 g/mol ) and dissolve it in 1 mL of sterile water or PBS.
-
Dissolve the SNP powder in the appropriate volume of sterile water or PBS by gentle vortexing or inversion. Ensure the powder is completely dissolved.
-
Sterilize the SNP stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber microcentrifuge tube or a clear tube wrapped in aluminum foil).
-
Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week). Always protect the solution from light. Freshly prepared solutions are recommended for optimal results.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
This compound (SNP) stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
SNP Treatment:
-
Prepare serial dilutions of the SNP stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of SNP. Include a vehicle control (medium without SNP).
-
Incubate the cells for the desired treatment period (e.g., 6, 12, 24 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium containing SNP.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Mandatory Visualization
Caption: Signaling pathway of this compound (SNP) in a typical cell.
Caption: Experimental workflow for assessing SNP cytotoxicity using MTT assay.
Application Notes and Protocols for Inducing Hypotension in Animal Models Using Sodium Nitroprusside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nitroprusside (SNP) is a potent, rapid-acting vasodilator that is administered intravenously to induce hypotension in a controlled setting.[1][2] Its reliability and fast onset and offset of action make it a valuable tool in various research applications, particularly in animal models for studying cardiovascular physiology, pathophysiology, and the effects of novel therapeutic agents.[1][3] SNP exerts its effect by releasing nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle, leading to an increase in cyclic guanosine monophosphate (cGMP).[4] This cascade ultimately results in the relaxation of both arterial and venous smooth muscle, causing a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.
These application notes provide detailed protocols and critical data for the effective use of this compound to induce hypotension in common animal models.
Data Presentation
The following tables summarize quantitative data on the use of this compound to induce hypotension in various animal models based on published literature.
Table 1: this compound Dosage and Hemodynamic Effects in Canine Models
| Parameter | Value | Reference |
| Dosage Range | 1 - 25 µg/kg/min (intravenous infusion) | |
| Target Mean Arterial Pressure (MAP) | 45 - 70 mm Hg | |
| Time to Onset of Hypotension | 5 - 10 minutes | |
| Notes | Dosage may need adjustment based on circulating blood volume. Hypovolemia increases sensitivity to SNP, while hypervolemia can cause resistance. |
Table 2: this compound Dosage and Hemodynamic Effects in Swine Models
| Parameter | Value | Reference |
| Dosage for Slight Hypotension (≈36% MAP reduction) | 12 ± 3 µg/kg/min (intravenous infusion) | |
| Resulting Mean Arterial Pressure (MAP) | 89 ± 3 mm Hg | |
| Dosage for Moderate Hypotension (≈52% MAP reduction) | 38 ± 7 µg/kg/min (intravenous infusion) | |
| Resulting Mean Arterial Pressure (MAP) | 61 ± 2 mm Hg | |
| Notes | SNP infusion can impair cerebral autoregulation in a dose-dependent manner. |
Table 3: this compound Dosage and Hemodynamic Effects in Rat Models
| Parameter | Value | Reference |
| Dosage Range | 6.2 - 35.0 µg/kg/min (intravenous infusion) | |
| Resulting Mean Blood Pressure (BP) | 52.1 ± 13.4 mm Hg | |
| Observed Physiological Changes | Significant increase in pial arteriolar internal diameter (33.0%) and estimated bulk flow (51.2%). Moderate increase in intracranial pressure (22.0%). | |
| Single Intra-arterial Injection | 10 µg/kg | |
| Notes | A single injection can induce hypotension and a paradoxical bradycardia, which can be abolished by indomethacin. |
Signaling Pathway of this compound
This compound acts as a prodrug, releasing nitric oxide which is the active molecule responsible for vasodilation. The signaling cascade is initiated in the vascular smooth muscle cells.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Protocol 1: Induction of Controlled Hypotension in a Canine Model
Objective: To induce and maintain a target level of hypotension in a canine model for cardiovascular research.
Materials:
-
This compound (SNP) for injection
-
5% Dextrose in Water (D5W) for dilution
-
Infusion pump
-
Intravenous (IV) catheters
-
Arterial line or non-invasive blood pressure monitoring system
-
Anesthetized and mechanically ventilated canine subject
Procedure:
-
Animal Preparation: Anesthetize the dog and establish mechanical ventilation. Place an IV catheter for drug administration and an arterial line for continuous blood pressure monitoring. Alternatively, a non-invasive blood pressure cuff can be used, though direct arterial monitoring is considered the gold standard.
-
Preparation of SNP Infusion: Prepare a fresh solution of SNP in D5W. A common concentration is 200 µg/mL. The solution must be protected from light by wrapping the IV bag and tubing in an opaque material (e.g., aluminum foil) as SNP degrades upon exposure to light.
-
Induction of Hypotension: Begin the infusion at a rate of 1-2 µg/kg/min.
-
Titration and Maintenance: Monitor the mean arterial pressure (MAP) continuously. Adjust the infusion rate every 5-10 minutes in increments of 0.5-1.0 µg/kg/min to achieve the target MAP (e.g., 45-60 mm Hg).
-
Monitoring: Continuously monitor blood pressure, heart rate, and electrocardiogram throughout the experiment. Be aware that reflex tachycardia is a common side effect.
-
Termination of Hypotension: To reverse the hypotensive effect, simply stop the SNP infusion. Blood pressure should return to baseline levels within minutes due to the short half-life of SNP.
Protocol 2: Induction of Hypotension in a Rat Model for Microcirculation Studies
Objective: To induce hypotension in a rat model to study its effects on cerebral microcirculation.
Materials:
-
This compound (SNP) for injection
-
Sterile saline or D5W for dilution
-
Infusion pump
-
Intravenous (IV) catheter (e.g., jugular or femoral vein)
-
Arterial catheter (e.g., femoral or carotid artery) for blood pressure monitoring and blood gas analysis
-
Anesthetized rat
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a surgical board. Insert an IV catheter for drug infusion and an arterial catheter for direct blood pressure measurement.
-
Preparation of SNP Solution: Prepare a fresh 0.02% solution of SNP in sterile saline. Ensure the solution is protected from light.
-
Induction of Hypotension: Start the intravenous infusion of SNP at a rate of 6.2 µg/kg/min.
-
Titration to Effect: Monitor the blood pressure continuously. The infusion rate can be increased up to 35.0 µg/kg/min to achieve the desired level of hypotension (e.g., a mean BP of around 50 mm Hg).
-
Experimental Measurements: Once the target blood pressure is stable, proceed with the planned microcirculatory measurements.
-
Post-Infusion Monitoring: After stopping the SNP infusion, continue to monitor the animal's blood pressure until it returns to the pre-infusion baseline.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an experiment involving SNP-induced hypotension.
Caption: A generalized experimental workflow for inducing hypotension with this compound.
Important Considerations and Troubleshooting
-
Cyanide Toxicity: Prolonged administration or high doses of SNP can lead to the accumulation of cyanide, a toxic metabolite. Monitor for signs of toxicity, such as metabolic acidosis. The risk of cyanide toxicity increases at infusion rates above 2 µg/kg/min.
-
Tachyphylaxis: Some degree of tachyphylaxis (a rapid decrease in response to the drug) can occur, which may be related to fluid shifts.
-
Light Sensitivity: this compound is rapidly degraded by light, which will inactivate the compound. Always protect SNP solutions from light.
-
Rebound Hypertension: Upon abrupt cessation of SNP infusion, rebound hypertension may occur due to the activation of the renin-angiotensin system.
-
Intracranial Pressure: SNP can increase cerebral blood flow and intracranial pressure, which should be considered in neurosurgical models.
References
Application Notes: Sodium Nitroprusside as an Endothelium-Independent Vasodilator in Aortic Ring Assays
Introduction
Sodium Nitroprusside (SNP) is a potent, direct-acting vasodilator widely utilized in pharmacological research to study vascular smooth muscle function.[1][2] It serves as a classic tool for inducing endothelium-independent vasodilation, making it an essential control for investigating the mechanisms of novel vasoactive compounds. SNP spontaneously releases nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4][5] This application note provides a comprehensive protocol for using SNP in vasodilation assays with isolated aortic rings, a robust ex vivo model for assessing vascular reactivity.
Mechanism of Action
This compound is a prodrug that, upon entering the bloodstream or a physiological buffer, reacts with sulfhydryl groups on erythrocytes and other proteins to release nitric oxide (NO). Unlike organic nitrates, this process does not require enzymatic activation. The released NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentrations and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. Because this action occurs directly on the smooth muscle, it is independent of the vascular endothelium.
Signaling Pathway of this compound
5. Data Analysis
-
Express the relaxation at each SNP concentration as a percentage of the maximal contraction induced by PE.
-
% Relaxation = [(Tension_PE - Tension_SNP) / (Tension_PE - Basal_Tension)] x 100
-
-
Plot the concentration-response curve using a non-linear regression model (log[agonist] vs. response).
-
From the curve, calculate the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal possible effect) and the Eₘₐₓ (maximal relaxation).
-
Data are typically expressed as mean ± SEM (Standard Error of the Mean). Statistical analysis can be performed using ANOVA or t-tests.
Data Presentation
Quantitative data from vasodilation assays using this compound should be summarized for clarity and comparison. The table below provides a template for presenting typical results.
| Parameter | Endothelium-Intact Rings | Endothelium-Denuded Rings |
| Pre-contraction Agent | Phenylephrine (10⁻⁶ M) | Phenylephrine (10⁻⁶ M) |
| SNP EC₅₀ (M) | ~1 x 10⁻⁸ to 1 x 10⁻⁷ M | ~1 x 10⁻⁸ to 1 x 10⁻⁷ M |
| Maximal Relaxation (Eₘₐₓ) | >95% | >95% |
| Number of Replicates (n) | Specify number | Specify number |
Note: EC₅₀ values can vary depending on the animal species, strain, and specific experimental conditions. SNP-induced relaxation is largely independent of the endothelium, so EC₅₀ and Eₘₐₓ values are expected to be similar between intact and denuded rings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A novel mechanism of vascular relaxation induced by this compound in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Quantifying Nitric Oxide Release from Sodium Nitroprusside in Real-Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Nitroprusside (SNP) is a potent vasodilator widely utilized in clinical and research settings as a source of nitric oxide (NO). The therapeutic and biological effects of SNP are directly linked to the kinetics and quantity of NO released. Therefore, accurate real-time quantification of NO release is crucial for understanding its mechanism of action, developing novel drug delivery systems, and ensuring its safe and effective use. This application note provides a detailed overview and comparison of the three primary methods for real-time quantification of NO release from SNP: Electrochemical Sensing, the Griess Assay, and Chemiluminescence. Detailed protocols for each method are provided to facilitate experimental design and execution.
Principles of Nitric Oxide Detection
The transient and reactive nature of nitric oxide necessitates sensitive and specific detection methods. The three techniques discussed herein offer distinct advantages and are suited for different experimental needs.
-
Electrochemical Sensing: This method utilizes an NO-selective electrode that directly measures NO concentration in real-time. The sensor consists of a working electrode at a specific potential where NO is oxidized or reduced, generating an electrical current proportional to the NO concentration. This technique offers excellent temporal resolution, making it ideal for monitoring rapid changes in NO release.[1][2]
-
Griess Assay: This colorimetric method provides an indirect measurement of NO by quantifying one of its stable breakdown products, nitrite (NO₂⁻).[3][4][5] In an acidic environment, nitrite reacts with a Griess reagent (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is proportional to the nitrite concentration. While simple and cost-effective, the Griess assay provides a cumulative measure of NO production over time rather than a real-time profile.
-
Chemiluminescence: This highly sensitive technique is considered the gold standard for NO measurement. It is based on the gas-phase reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration. This method offers exceptional sensitivity and specificity for direct NO detection.
Quantitative Data Summary
The choice of method for quantifying NO release from SNP depends on the specific experimental requirements, such as the desired sensitivity, temporal resolution, and available instrumentation. The following table provides a comparative summary of the key quantitative parameters for each technique.
| Feature | Electrochemical Sensing | Griess Assay | Chemiluminescence |
| Detection Principle | Direct electrochemical oxidation/reduction of NO | Indirect colorimetric detection of nitrite (NO₂⁻) | Direct gas-phase reaction of NO with ozone |
| Detection Limit | pM to nM range | ~0.5 - 2.5 µM | pM to nM range |
| Linear Range | Typically spans 3-4 orders of magnitude (e.g., nM to µM) | ~1 - 100 µM | Up to 6 orders of magnitude (pM to µM) |
| Temporal Resolution | Milliseconds to seconds (Real-time) | Minutes to hours (Cumulative) | Seconds (Real-time) |
| Advantages | Real-time monitoring, high temporal resolution, portability. | Simple, low cost, high-throughput. | High sensitivity, high specificity, gold standard. |
| Disadvantages | Potential for electrode fouling, interference from other electroactive species. | Indirect measurement, not real-time, interference from nitrite in the sample. | Requires specialized and expensive equipment. |
Experimental Protocols
Protocol 1: Real-Time Electrochemical Detection of NO Release from SNP
This protocol describes the use of an ISO-NO series nitric oxide sensor for the real-time measurement of NO released from a solution of this compound.
Materials:
-
ISO-NO Nitric Oxide Sensor (e.g., from World Precision Instruments)
-
Free Radical Analyzer (e.g., TBR4100 or TBR1025)
-
Data acquisition software (e.g., LabScribe)
-
This compound (SNP)
-
Phosphate Buffered Saline (PBS), deoxygenated
-
Nitrogen or Argon gas
-
Calibration solutions (e.g., S-nitroso-N-acetyl-penicillamine - SNAP, or using a chemical generation method as per manufacturer's instructions)
-
Stir plate and stir bar
-
Faraday cage (recommended)
Procedure:
-
Sensor Polarization and Stabilization:
-
Connect the ISO-NO sensor to the free radical analyzer.
-
Set the poise voltage to the manufacturer's recommended value for NO detection (typically +700 to +900 mV).
-
Place the sensor in deoxygenated PBS and allow it to polarize for at least 30 minutes, or until a stable baseline current is achieved. This should be done in a Faraday cage to minimize electrical noise.
-
-
Sensor Calibration:
-
Perform a multi-point calibration according to the manufacturer's instructions. This typically involves the addition of known concentrations of an NO donor standard (e.g., SNAP) to a deoxygenated buffer and recording the corresponding current change.
-
Generate a calibration curve by plotting the change in current (nA or pA) against the known NO concentration (nM or µM). The slope of this curve represents the sensitivity of the sensor.
-
-
Measurement of NO Release from SNP:
-
Prepare a fresh solution of SNP in deoxygenated PBS at the desired concentration. Protect the solution from light as SNP is light-sensitive.
-
Place a known volume of deoxygenated PBS in a reaction vessel on a stir plate and immerse the calibrated NO sensor.
-
Once a stable baseline is re-established, inject a known volume of the SNP solution into the vessel to achieve the final desired concentration.
-
Begin recording the current output in real-time using the data acquisition software. The increase in current corresponds to the release of NO from SNP.
-
Continue recording until the current returns to baseline or reaches a plateau.
-
-
Data Analysis:
-
Convert the recorded current data to NO concentration using the calibration curve.
-
Plot the NO concentration as a function of time to obtain the real-time release profile.
-
From this profile, quantitative parameters such as the peak NO concentration, the rate of NO release, and the total amount of NO released can be determined.
-
Protocol 2: Quantification of NO Release from SNP using the Griess Assay
This protocol provides a method for the indirect quantification of NO release from SNP by measuring the accumulation of nitrite in solution over time.
Materials:
-
This compound (SNP)
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Nitrite Standard Curve:
-
Prepare a stock solution of sodium nitrite (e.g., 1 mM) in PBS.
-
Perform serial dilutions of the stock solution to create a series of standards with concentrations ranging from approximately 1 to 100 µM.
-
Add 50 µL of each standard solution in triplicate to the wells of a 96-well plate.
-
Add 50 µL of PBS to three wells to serve as a blank.
-
-
Sample Preparation and Incubation:
-
Prepare a fresh solution of SNP in PBS at the desired concentration. Protect the solution from light.
-
Add the SNP solution to your experimental system (e.g., cell culture, buffer solution) and incubate under the desired conditions (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots (e.g., 50 µL) of the sample medium in triplicate and transfer to a 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution to each well containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop in the presence of nitrite.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot the corrected absorbance of the nitrite standards against their known concentrations to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the nitrite concentration in your experimental samples.
-
Plot the nitrite concentration as a function of time to visualize the cumulative release of NO from SNP.
-
Protocol 3: Real-Time Chemiluminescence Detection of NO Release from SNP
This protocol outlines the use of a chemiluminescence nitric oxide analyzer (e.g., Sievers NOA 280i) for the direct and highly sensitive real-time measurement of NO released from SNP.
Materials:
-
Chemiluminescence Nitric Oxide Analyzer (NOA)
-
Reaction vessel/purge vessel
-
Nitrogen gas (high purity)
-
This compound (SNP)
-
Deoxygenated buffer (e.g., PBS)
-
NO gas calibration standard
-
Data acquisition system
Procedure:
-
Instrument Setup and Calibration:
-
Set up the NOA according to the manufacturer's instructions. This includes connecting the nitrogen gas supply, the ozone generator, and the reaction cell.
-
Calibrate the instrument using a certified NO gas standard. This typically involves introducing a known concentration of NO gas into the analyzer and adjusting the instrument settings to match the known value. Perform a multi-point calibration to ensure linearity.
-
-
Sample Preparation:
-
Prepare a fresh solution of SNP in a deoxygenated buffer at the desired concentration. Keep the solution protected from light.
-
-
Measurement of NO Release:
-
Add a known volume of the deoxygenated buffer to the purge vessel of the NOA.
-
Purge the vessel with nitrogen gas to remove any residual oxygen and establish a stable baseline signal.
-
Inject a known volume of the SNP solution into the purge vessel.
-
The released NO will be carried by the nitrogen gas stream into the reaction cell of the NOA.
-
The instrument will continuously measure the chemiluminescence generated from the reaction of NO with ozone.
-
Record the signal using the data acquisition system.
-
-
Data Analysis:
-
The output from the NOA is typically in parts per billion (ppb) or parts per million (ppm). Convert this to molar concentration using the calibration data and the flow rate of the carrier gas.
-
Plot the NO concentration as a function of time to obtain a high-resolution, real-time profile of NO release from SNP.
-
Analyze the profile to determine key kinetic parameters, such as the initial burst of release, the maximum release rate, and the duration of NO release.
-
Visualization of Pathways and Workflows
Nitric Oxide Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the release of nitric oxide.
Caption: Signaling pathway of nitric oxide leading to vasodilation.
Experimental Workflow for Quantifying NO Release
This diagram outlines the general workflow for the quantification of nitric oxide release from this compound using the three described methods.
Caption: General experimental workflow for NO quantification.
References
- 1. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for In Vivo Blood Pressure Studies Using Sodium Nitroprusside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nitroprusside (SNP) is a potent, rapid-acting vasodilator used extensively in clinical and research settings.[1][2] Its primary function is to induce controlled hypotension, making it an invaluable tool for managing hypertensive crises, acute heart failure, and for reducing bleeding during surgery.[1][3][4] In preclinical research, SNP is frequently used as a reference compound to study mechanisms of vasodilation and to investigate the effects of novel therapeutic agents on blood pressure.
SNP's mechanism of action involves the release of nitric oxide (NO), a key signaling molecule in the cardiovascular system. This release is spontaneous and does not require enzymatic activation. The rapid onset and short duration of action of SNP allow for precise control over blood pressure, which returns to baseline levels shortly after cessation of administration. These characteristics make it an ideal agent for in vivo blood pressure studies in animal models.
Mechanism of Action
This compound is a prodrug that, upon entering the circulation, interacts with sulfhydryl groups on erythrocytes and other proteins to release nitric oxide (NO). NO then diffuses into vascular smooth muscle cells, where it activates the enzyme guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events results in a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle and consequent vasodilation of both arteries and veins. This vasodilation reduces both peripheral vascular resistance (afterload) and venous return to the heart (preload), thereby lowering blood pressure.
Signaling Pathway of this compound-Induced Vasodilation
Data Presentation
Table 1: Recommended Infusion Doses of this compound
| Species | Dosage Range (mcg/kg/min) | Application | Reference(s) |
| Human (Adult) | 0.3 - 10 | Hypertensive Crisis, Heart Failure | |
| Human (Pediatric) | 0.3 - 2 (up to 10 for short periods) | Hypertensive Crisis | |
| Dog | 2 - 20 | Acute Pulmonary Edema | |
| Rat | 0.5 - 10 (titrated) | Experimental Hypotension | |
| Mouse | Not specified, bolus may be used | Experimental Hypotension |
Table 2: Effects of this compound on Blood Pressure in Animal Models
| Animal Model | Administration Details | Effect on Mean Arterial Pressure (MAP) | Reference |
| Mouse | Intravenous injection | 53% decrease within 1.5 minutes | |
| Rat (Wistar) | Intravenous infusion | Dose-dependent decrease | |
| Rat (2K,1C Hypertensive) | Intravenous administration | Greater absolute fall in MAP compared to normotensive controls |
Table 3: Acute Intravenous Lethal Doses (LD50) of this compound
| Species | LD50 (mg/kg) | Reference |
| Rat | 11.2 | |
| Mouse | 8.4 | |
| Dog | 5.0 | |
| Rabbit | 2.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution
Materials:
-
This compound (SNP) powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile vials
-
Syringes and needles
-
Light-protective covering (e.g., aluminum foil or amber bag)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized SNP powder. For a standard 50 mg vial, inject 2-3 mL of D5W to dissolve the powder.
-
Dilution: Withdraw the reconstituted SNP solution and further dilute it in a larger volume of D5W to achieve the desired final concentration for infusion. For rodent studies, a common concentration is 100-200 mcg/mL.
-
Example for a 100 mcg/mL solution: Add 2 mL of a 10 mg/mL reconstituted SNP solution to 198 mL of D5W.
-
-
Protection from Light: SNP is highly sensitive to light and will degrade upon exposure. Immediately after preparation, the infusion bag or syringe, as well as the infusion line, must be wrapped in a light-protective covering.
-
Storage and Stability: The diluted solution is stable for up to 24 hours at room temperature when protected from light. Discard any solution that shows significant color change (e.g., to dark brown, blue, or green).
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Catheters (e.g., PE-50 tubing)
-
Heparinized saline (10-20 U/mL)
-
Blood pressure transducer and data acquisition system
-
Infusion pump
-
Prepared this compound solution
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgically expose the carotid artery and jugular vein.
-
-
Catheterization:
-
Cannulate the carotid artery with a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to continuously monitor arterial blood pressure.
-
Cannulate the jugular vein with a separate catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before starting any experimental procedures.
-
SNP Administration:
-
Begin a continuous intravenous infusion of the SNP solution using the infusion pump.
-
Start with a low infusion rate (e.g., 0.3-0.5 mcg/kg/min) and titrate the dose upwards every few minutes to achieve the desired reduction in blood pressure.
-
The infusion rate in mL/hr will depend on the animal's weight and the concentration of the SNP solution.
-
-
Data Acquisition: Continuously record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate throughout the experiment.
-
Termination: Once the experiment is complete, euthanize the animal using an approved method without allowing it to recover from anesthesia.
Experimental Workflow for In Vivo Blood Pressure Study
References
Application Notes and Protocols: Proper Storage and Handling of Sodium Nitroprusside in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nitroprusside (SNP) is a potent vasodilator that functions as a nitric oxide (NO) donor.[1][2] It is widely utilized in research and clinical settings to study the physiological effects of NO and as a therapeutic agent.[3][4] However, its utility is matched by its toxicity and instability, necessitating strict adherence to proper storage and handling protocols to ensure laboratory safety and experimental accuracy. This document provides detailed application notes and protocols for the safe and effective use of this compound in a laboratory environment.
Safety and Handling Precautions
This compound is classified as acutely toxic if swallowed.[5] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and engineering controls.
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves must be worn.
-
Body Protection: A lab coat is required to protect against skin contact.
-
Respiratory Protection: In cases of insufficient ventilation or when handling large quantities that may generate dust, a dust respirator should be used.
1.2 Engineering Controls:
-
Work with this compound powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
An emergency eyewash station should be readily accessible.
1.3 First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse immediately with plenty of water.
Storage of this compound
Proper storage is critical to maintain the stability and integrity of this compound.
2.1 Solid Form:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and protected from light. This compound is photosensitive.
-
Store locked up, as it is a toxic substance.
-
It is incompatible with strong oxidizing agents, strong acids, and strong bases.
2.2 Solution Form:
-
Aqueous solutions of this compound are highly sensitive to light and will degrade upon exposure, leading to a decrease in concentration and the formation of free cyanide.
-
Solutions should be freshly prepared. If storage is necessary, they must be protected from light by using amber vials or by wrapping the container in aluminum foil.
-
For short-term storage, refrigeration at 4°C is recommended to enhance stability.
Stability of this compound Solutions
The stability of this compound solutions is influenced by several factors, including the solvent, temperature, and exposure to light.
Data Presentation: Stability of this compound Solutions
| Parameter | Condition | Concentration Change | Duration | Reference |
| Light Exposure | Fluorescent light | 85% of initial concentration remaining | 48 hours | |
| Exposed to light | Reduced to 80% | 4 hours | ||
| Exposed to light | Reduced to 50% | 24 hours | ||
| Protected from light | >95% of initial concentration remaining | 48 hours | ||
| Protected from light | Stable | 7 days | ||
| Temperature | 30°C and 65% relative humidity | 88% of initial concentration remaining | 8 hours | |
| Refrigerated (5°C) | 97% of initial concentration remaining | 48 hours | ||
| 4°C (in polypropylene syringes) | Stable | 9 days | ||
| Diluent | 5% Dextrose, 0.9% NaCl, Lactated Ringer's (protected from light) | Stable | 48 hours | |
| Water (10 g/L, protected from light) | Stable | 2 years |
Experimental Protocols
4.1 Protocol for Preparation of a 0.5% (w/v) this compound Stock Solution
This protocol describes the preparation of a 0.5% weight/volume this compound solution.
Materials:
-
This compound dihydrate
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Amber glass reagent bottle
Procedure:
-
Carefully weigh out 0.5 g of this compound dihydrate using a clean and dry watch glass or weighing boat.
-
Transfer the powder to a clean and dry 100 mL volumetric flask using a funnel.
-
Rinse the watch glass and funnel with a small amount of distilled water to ensure all the powder is transferred into the flask.
-
Add distilled water to the flask until it is about half full.
-
Swirl the flask gently to dissolve the this compound completely.
-
Once dissolved, add distilled water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the freshly prepared solution to an amber glass reagent bottle to protect it from light.
-
Label the bottle clearly with the name of the compound, concentration, preparation date, and your initials.
Note: For many biological experiments, the stock solution will need to be further diluted to the desired final concentration in the appropriate buffer or cell culture medium immediately before use.
Signaling Pathway and Experimental Workflow
5.1 Signaling Pathway of this compound
This compound acts as a pro-drug, releasing nitric oxide (NO) which is a key signaling molecule in many physiological and pathological processes. The released NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates many of the downstream effects of NO, including the relaxation of vascular smooth muscle.
Caption: this compound (SNP) signaling pathway.
5.2 Experimental Workflow for Studying SNP Effects
The following diagram illustrates a general workflow for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for SNP studies.
Disposal
Dispose of this compound and its solutions in accordance with local, regional, and national regulations for hazardous waste. Do not dispose of it down the drain.
By adhering to these guidelines, researchers can safely handle this compound in the laboratory, ensuring both personal safety and the integrity of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Signaling Molecules this compound and Arginine in Alleviating Salt-Induced Oxidative Stress in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of this compound and Sodium Thiosulfate 1:10 Intravenous Admixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of this compound in 5% Dextrose Stored at 4°C in Polypropylene Syringes Protected from Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
Determining the Effective Concentration of Sodium Nitroprusside for Vasorelaxation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Nitroprusside (SNP) is a potent, fast-acting vasodilator used both in clinical settings and as a research tool to study vascular smooth muscle relaxation.[1][2][3][4][5] Its mechanism of action involves the release of nitric oxide (NO), which initiates a signaling cascade leading to the relaxation of vascular smooth muscle. This document provides detailed protocols for determining the effective concentration of SNP for vasorelaxation, focusing on the widely used organ bath technique. It also includes a summary of effective concentrations from various studies and visual representations of the key pathways and workflows.
Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway
This compound exerts its vasodilatory effect by releasing nitric oxide (NO). Once released, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, ultimately resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound-induced vasorelaxation.
Experimental Protocol: Organ Bath Assay for Vasorelaxation
The organ bath assay is a standard ex vivo technique to assess the contractile and relaxant properties of isolated blood vessels. The following protocol is a generalized procedure for determining the dose-response relationship of SNP.
Materials and Reagents
-
Isolated arterial rings (e.g., thoracic aorta, mesenteric artery, human radial artery)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619, Endothelin-1, KCl)
-
This compound (SNP) stock solution (protect from light)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure
-
Tissue Preparation:
-
Isolate the desired artery and place it in cold PSS.
-
Carefully dissect the artery free of surrounding connective and adipose tissue.
-
Cut the artery into rings of 3-5 mm in length.
-
Suspend the arterial rings in organ baths containing PSS at 37°C, continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 2g for rat aorta).
-
During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
To check for tissue viability, induce a contraction with a high concentration of KCl (e.g., 50-80 mM).
-
-
Pre-contraction:
-
After a washout period and return to baseline tension, induce a submaximal, stable contraction using a vasoconstrictor. Common choices include phenylephrine (e.g., 1 µM) or U46619 (e.g., 10 nM).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add SNP cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
-
Allow the tissue to reach a stable state of relaxation at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation response at each SNP concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the SNP concentration to obtain a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) or pEC50 (-log EC50) value from the curve using non-linear regression analysis.
-
Caption: Workflow for determining SNP-induced vasorelaxation.
Data Presentation: Effective Concentrations of this compound
The effective concentration of SNP can vary depending on the species, vessel type, and the vasoconstrictor used for pre-contraction. The following tables summarize reported EC50 and pEC50 values from various studies.
| Vessel Type | Species | Pre-contraction Agent | pEC50 (-log M) | EC50 (M) | Reference |
| Human Umbilical Artery | Human | U46619 | 6.52 | 3.02 x 10⁻⁷ | |
| Human Radial Artery | Human | U46619 | 6.71 | 1.95 x 10⁻⁷ | |
| Rat Tail Small Arteries | Rat | Not specified | - | 2.6 x 10⁻⁸ | |
| Rat Aorta (2K) | Rat | Phenylephrine | 9.2 | 6.31 x 10⁻¹⁰ | |
| Rat Aorta (2K-1C) | Rat | Phenylephrine | 8.3 | 5.01 x 10⁻⁹ | |
| Rat Aorta (2K) | Rat | KCl | 7.7 | 2.00 x 10⁻⁸ | |
| Rat Aorta (2K-1C) | Rat | KCl | 7.7 | 2.00 x 10⁻⁸ |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Logical Relationship: Dose-Response Analysis
The relationship between the concentration of SNP and the observed vasorelaxation is fundamental to determining its efficacy. This is typically visualized as a sigmoidal dose-response curve.
Caption: Logical flow of dose-response analysis for SNP.
Conclusion
Determining the effective concentration of this compound is a critical step in both pharmacological research and pre-clinical drug development. The organ bath technique provides a robust and reliable method for quantifying the vasorelaxant effects of SNP. By following standardized protocols and carefully analyzing the dose-response relationship, researchers can obtain accurate and reproducible data on the potency of this important vasodilator. The provided protocols and data serve as a comprehensive guide for professionals in the field.
References
Application Notes and Protocols: Investigating the Effects of Sodium Nitroprusside on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium nitroprusside (SNP) is a potent vasodilator that exerts its pharmacological effects through the release of nitric oxide (NO).[1] Beyond its well-established role in blood pressure regulation, SNP is also a known inhibitor of platelet aggregation.[2][3] Understanding the mechanism and quantifying the extent of this inhibition is crucial for drug development, particularly in cardiovascular medicine and for assessing the bleeding risks associated with SNP administration. These application notes provide a comprehensive overview of the experimental setup for investigating the effects of this compound on platelet aggregation, including detailed protocols, data presentation, and visualization of key pathways.
Signaling Pathway of this compound in Platelets
This compound's inhibitory effect on platelet aggregation is primarily mediated through the nitric oxide (NO) signaling pathway.[4] Upon entering the circulation, SNP decomposes and releases NO.[1] NO then diffuses into platelets and activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and inhibition of platelet activation, secretion, and aggregation. Some studies also suggest a synergistic role for cyclic adenosine monophosphate (cAMP) in the anti-aggregating effects of NO donors.
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow for Platelet Aggregation Assay
The most common method for studying platelet aggregation in vitro is Light Transmission Aggregometry (LTA). LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The following diagram outlines the typical workflow for an LTA experiment to assess the effect of this compound.
Caption: Experimental workflow for Light Transmission Aggregometry.
Quantitative Data Summary
The inhibitory effect of this compound on platelet aggregation is dose-dependent and can vary with the agonist used. The following tables summarize key quantitative data from published studies.
Table 1: Dose-Dependent Inhibition of Platelet Aggregation by this compound
| Agonist | SNP Concentration | % Inhibition | Reference |
| ADP | 2 µmol/L | Inhibition observed | |
| ADP | IC50: 18.7 ± 2.4 µmol/L | 50% | |
| Collagen | 2 µmol/L | Inhibition observed | |
| PAF (1.25 nM) | 10⁻⁵ M | 59% | |
| PAF (6.25 nM) | 10⁻⁵ M | 82% (p < 0.05) | |
| Arachidonic Acid | Not specified | Total inhibition |
Table 2: In Vivo Effects of this compound on Platelet Function
| Parameter | SNP Infusion Rate | Observation | Reference |
| Platelet Aggregation | ≥ 3 µg/kg/min | Dose-related decrease (p < 0.05) | |
| Bleeding Time | ≥ 3 µg/kg/min | Increased from 5.8 to 9.3 min (p < 0.05) |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is adapted from standard procedures for Light Transmission Aggregometry.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Benchtop centrifuge
-
Plastic transfer pipettes
Procedure:
-
Collect whole blood via venipuncture, discarding the first few milliliters to avoid contamination with tissue factors.
-
Process the blood within 1 hour of collection.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper layer (PRP) using a plastic transfer pipette and transfer it to a new plastic tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes at room temperature to obtain PPP.
-
Collect the supernatant (PPP) and transfer it to a new plastic tube.
-
Keep both PRP and PPP at room temperature and use within 4 hours.
Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for performing LTA to assess the effect of SNP.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound (SNP) stock solution (prepare fresh and protect from light)
-
Platelet agonists (e.g., ADP, collagen, PAF)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette the appropriate volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.
-
Add the desired concentration of SNP or vehicle control to the PRP and incubate for the specified time (e.g., 3-5 minutes).
-
Place the cuvette in the measurement channel of the aggregometer and start recording.
-
Add the platelet agonist to induce aggregation and continue recording until the aggregation response reaches a plateau.
-
The change in light transmission is recorded over time, generating an aggregation curve.
-
The maximum percentage of aggregation is determined from the curve.
Conclusion
The provided application notes and protocols offer a robust framework for researchers investigating the effects of this compound on platelet aggregation. By utilizing the standardized method of Light Transmission Aggregometry and understanding the underlying signaling pathways, scientists can accurately quantify the inhibitory effects of SNP and other NO-donating compounds. This information is invaluable for both basic research into platelet function and the clinical development of cardiovascular drugs.
References
- 1. This compound in 2014: A clinical concepts review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effect of nitroprusside on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet inhibition by this compound, a smooth muscle inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to prevent Sodium Nitroprusside degradation from light exposure.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Nitroprusside (SNP). The information provided is intended to help prevent its degradation from light exposure during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect this compound (SNP) from light?
A1: this compound is highly photosensitive.[1] Exposure to light, particularly in the white or blue spectrum, causes it to degrade.[2] This degradation process releases nitric oxide (NO) and free cyanide ions (CN⁻).[2][3] The release of cyanide is a significant concern due to its toxicity.[2] Furthermore, the degradation of SNP alters its concentration, which can compromise the accuracy and reproducibility of experimental results.
Q2: What are the visible signs of SNP degradation?
A2: Freshly prepared this compound solutions typically have a brownish, brownish-pink, light orange, or straw color. Upon degradation, the solution may change color to orange, dark brown, or blue. A blue color is an indication of almost complete decomposition. The formation of a blue precipitate can be due to the production of Prussian blue. Any solution that is brightly colored or contains particulate matter should be discarded.
Q3: What are the best practices for storing SNP powder and solutions?
A3: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The solid, crystalline form should be stored in its original carton to protect it from light until it is used. Aqueous solutions of SNP are stable for extended periods if completely shielded from light. For instance, a 10 g/L solution in water is stable for at least two years at both room temperature and at 4°C when protected from light. Diluted solutions for infusion, when protected from light by wrapping in foil, are stable for at least 24 hours.
Q4: What type of containers and wrapping should I use for SNP solutions during experiments?
A4: To prevent photodegradation, always prepare and store SNP solutions in light-protecting containers. Amber-colored vials are a good initial choice. For complete protection, especially during infusions or prolonged experiments, it is recommended to wrap the container (e.g., glass bottle, plastic syringe, or IV bag) and any associated tubing with a light-occlusive material like aluminum foil. Studies have shown that SNP is stable in both glass and plastic containers when adequately protected from light.
Q5: At what wavelengths is this compound most sensitive?
A5: this compound is most susceptible to degradation when exposed to white or blue light. It has been observed to be stable when exposed to red light. Photolysis and the subsequent release of cyanide occur when SNP solutions are exposed to UV/Vis light with a wavelength below 480 nm.
Troubleshooting Guides
Problem: I observed a color change in my SNP solution during my experiment.
-
Cause: A color change (e.g., to blue, green, or dark red) is a clear indicator of SNP degradation due to light exposure.
-
Solution: Immediately discard the discolored solution. Prepare a fresh solution, ensuring that all containers and tubing are thoroughly wrapped in aluminum foil or another opaque material to prevent any light exposure.
Problem: My experimental results with SNP are inconsistent.
-
Cause: Inconsistent results can be a consequence of the degradation of SNP, leading to a lower-than-expected concentration of the active compound. The photodegradation process is time-dependent, meaning the concentration of SNP will decrease the longer it is exposed to light.
-
Solution:
-
Verify Storage and Handling: Ensure that the stock solution and all experimental solutions are continuously protected from light from the moment of preparation to the end of the experiment.
-
Prepare Fresh Solutions: For critical experiments, prepare SNP solutions immediately before use.
-
Use a Standardized Protocol: Follow a strict, standardized protocol for solution preparation and handling to ensure consistency across experiments.
-
Problem: I am concerned about cyanide toxicity in my cell culture experiment.
-
Cause: Light-induced degradation of SNP releases free cyanide, which can be toxic to cells and interfere with experimental outcomes.
-
Solution:
-
Absolute Light Protection: Maintain complete darkness for all steps involving SNP, from stock solution preparation to final application in the cell culture plate. Use light-blocking covers for your culture vessels.
-
Control Experiments: Include control groups that are handled identically but without the addition of SNP to account for any effects of the experimental conditions themselves.
-
Consider Wavelength: If some light is unavoidable, use a red light source, as SNP is reportedly stable under red light.
-
Quantitative Data on SNP Photodegradation
The rate of this compound degradation is dependent on the intensity and wavelength of the light source, as well as the duration of exposure.
| Light Source | Intensity | Duration of Exposure | Percentage Degradation | Reference |
| White Light | 20 µW/cm² | 6 hours | 40% | |
| White Light | 220 µW/cm² | 2 hours | 100% | |
| Daylight | Not specified | 2 days | 50% | |
| Artificial Light (Fluorescent) | Not specified | 50 hours | ~20% | |
| Direct Sunlight | Not specified | 1 hour | ~68% | |
| UV Light | 366 nm | 140 minutes | 24% |
Experimental Protocols
Protocol for Preparing a Light-Protected SNP Stock Solution
-
Materials:
-
This compound dihydrate powder
-
Solvent (e.g., 5% Dextrose in water (D5W) or sterile water)
-
Amber glass vial
-
Aluminum foil
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
Work in a dimly lit room or under a red safety light.
-
Weigh the desired amount of SNP powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the solvent and dissolve the powder completely using a magnetic stirrer.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Transfer the solution to an amber glass vial.
-
Wrap the vial completely with aluminum foil to ensure no light can penetrate.
-
Label the vial with the compound name, concentration, and date of preparation.
-
Store the stock solution in a dark place, either at room temperature or refrigerated at 4°C for enhanced stability.
-
Protocol for Assessing SNP Stability via UV-Vis Spectrophotometry
-
Objective: To determine the rate of SNP degradation under specific light conditions by measuring the change in absorbance over time. The unaltered SNP has characteristic absorbance maxima at 394 nm and 498 nm.
-
Materials:
-
Freshly prepared SNP solution of known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source for exposure (e.g., fluorescent lamp)
-
Light meter (optional, to quantify light intensity)
-
Timer
-
-
Procedure:
-
Prepare a fresh solution of SNP in the desired solvent and protect it from light.
-
Measure the initial absorbance spectrum of the unexposed SNP solution from 300 nm to 600 nm to determine the baseline absorbance at 394 nm and 498 nm. This is your time zero (T=0) reading.
-
Place a known volume of the SNP solution in a quartz cuvette.
-
Expose the cuvette to the light source at a fixed distance.
-
At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), remove the cuvette from the light source and immediately measure its absorbance spectrum.
-
Record the absorbance at 394 nm and 498 nm for each time point.
-
Plot the absorbance versus time to determine the rate of degradation. A decrease in absorbance indicates degradation of the SNP complex.
-
Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: Simplified pathway of SNP photodegradation and toxicity.
References
Troubleshooting inconsistent results in Sodium Nitroprusside experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Nitroprusside (SNP).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My experimental results with this compound are inconsistent. What are the most common causes?
Inconsistent results in SNP experiments often stem from its inherent instability and sensitivity to experimental conditions. The primary factors to consider are:
-
Solution Instability: SNP is highly sensitive to light, which can cause it to degrade and release cyanide.[1][2][3] This photodegradation can alter the effective concentration of the active nitric oxide (NO) donor.
-
Improper Solution Preparation and Storage: The choice of diluent and storage conditions significantly impacts SNP stability.[4][5] Solutions should be freshly prepared and protected from light.
-
Variable NO Release Kinetics: The release of nitric oxide from SNP can be influenced by various factors within the experimental system, including the presence of sulfhydryl groups from proteins like albumin.
-
Cellular Toxicity: At higher concentrations or with prolonged exposure, SNP can be toxic to cells, leading to apoptosis and other cytotoxic effects that can confound results.
-
Assay Interference: Degradation products of SNP, such as thiocyanate and cyanide, can interfere with certain biochemical assays.
Q2: I suspect my this compound solution has degraded. How can I confirm this and prevent it in the future?
Degradation of your SNP solution is a likely cause of inconsistent results.
Confirmation:
-
A visual inspection of the solution may reveal a color change to blue, green, or dark red, indicating degradation.
-
For a quantitative assessment, spectrophotometric methods can be used to measure changes in absorbance at specific wavelengths (e.g., 394 nm and 498 nm), which correspond to the intact nitroferricyanide complex. High-Performance Liquid Chromatography (HPLC) is a more precise method to quantify SNP and its degradation products.
Prevention:
-
Light Protection: Always prepare and store SNP solutions in light-protected containers, such as amber vials or containers wrapped in aluminum foil. Experiments should also be conducted with minimal light exposure.
-
Fresh Preparation: Prepare SNP solutions fresh for each experiment. If short-term storage is necessary, store at 4°C in a light-protected container.
-
Appropriate Diluent: While 5% dextrose in water (D5W) is a common diluent, some studies suggest that solutions containing electrolytes, like normal saline, may be preferable to minimize cyanide concentration upon degradation.
-
Purity of SNP: Ensure the use of high-purity this compound for your experiments.
Q3: What is the recommended protocol for preparing a this compound stock solution for cell culture experiments?
While specific concentrations will depend on the cell type and experimental design, a general protocol for preparing an SNP stock solution is as follows:
Materials:
-
This compound (high purity)
-
Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium without serum)
-
Vortex mixer
Protocol:
-
Under sterile conditions and minimal light, accurately weigh the desired amount of this compound.
-
Dissolve the SNP in the appropriate volume of sterile vehicle to create a concentrated stock solution (e.g., 100 mM). Ensure the powder is fully dissolved by vortexing gently.
-
This stock solution should be prepared fresh immediately before use.
-
Further dilute the stock solution in your final cell culture medium to achieve the desired working concentrations (e.g., 100 µM to 2000 µM).
-
When adding the final diluted SNP solution to your cell cultures, do so gently and mix thoroughly to ensure even distribution.
Q4: I am observing unexpected cytotoxicity in my cell-based assays. Could this be related to the this compound itself?
Yes, SNP can induce cytotoxicity, which is often dose- and time-dependent.
-
Mechanism of Toxicity: The primary mechanism of SNP-induced toxicity is the release of cyanide ions during its metabolism. High concentrations of nitric oxide can also lead to the formation of reactive oxygen species, inducing apoptosis and cellular damage.
-
Troubleshooting Cytotoxicity:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range of SNP for your specific cell type and experimental duration. Viability assays such as MTT or trypan blue exclusion can be used.
-
Time-Course Experiment: Evaluate the effect of different incubation times to identify a window where the desired biological effect is observed without significant cell death.
-
Positive Controls for Toxicity: Include a positive control for cytotoxicity in your experiments to validate your assay.
-
Consider Alternative NO Donors: If SNP toxicity remains a concern, consider using other nitric oxide donors that may have different release kinetics and byproduct profiles.
-
Data Summary Tables
Table 1: Stability of this compound Solutions Under Various Conditions
| Diluent | Storage Condition | Duration | Stability | Reference(s) |
| 5% Dextrose | 4°C, protected from light, in polypropylene syringes | 9 days | Physically and chemically stable | |
| 5% Dextrose, Normal Saline, Lactated Ringer's | Room temperature, protected from light | 48 hours | Stable | |
| 5% Dextrose | Room temperature, exposed to fluorescent light | 6 hours | ~7% decomposition | |
| 0.9% Saline or 5% Dextrose | Room temperature, exposed to light | 2 hours (sunlight) | 45% decrease in SNP concentration | |
| Water | 4°C or room temperature, protected from light | At least 2 years | Stable | |
| 5% Dextrose | Room temperature, protected from light with foil-wrapping | 7 days | Stable |
Table 2: Common Experimental Concentrations of this compound
| Application | Concentration Range | Notes | Reference(s) |
| Cell Culture (e.g., Mesenchymal Stem Cells) | 100 µM - 2000 µM | Viability can be reduced at higher concentrations and longer exposure times. | |
| Cell Culture (e.g., Cancer Cells) | Dose-dependent cytotoxicity observed. | Induces apoptosis. | |
| In Vitro Platelet Aggregation Studies | ≥ 3 µg/kg/min (infusion rate) | Dose-related decrease in platelet aggregation. | |
| In Vitro Smooth Muscle Cell Viability | 100 nM - 500 nM | No adverse impact on viability. 1 µM showed significant reduction. | |
| In Vitro cGMP Level Determination | 100 µM | Used as a positive control. |
Signaling Pathways and Experimental Workflows
This compound (SNP) Signaling Pathway
The primary mechanism of action for SNP involves the release of nitric oxide (NO), which initiates a signaling cascade leading to smooth muscle relaxation.
Caption: The signaling cascade initiated by this compound.
Troubleshooting Workflow for Inconsistent SNP Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in experimental outcomes.
Caption: A step-by-step guide to troubleshooting SNP experiments.
References
- 1. Photodegradation of this compound: biologic activity and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Of this compound In Aqueous Solutions - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 3. The study on the Chemical Stability of this compound. [jkshp.or.kr]
- 4. What is the stability data for compounded nitroprusside syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 5. This compound 50mg/2mL ampoule - SA Neonatal Medication Guidelines | SA Health [sahealth.sa.gov.au]
Optimizing the concentration of Sodium Nitroprusside for maximum NO donation.
Welcome to the technical support center for Sodium Nitroprusside (SNP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of SNP for maximal and controlled nitric oxide (NO) donation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Nitric Oxide (NO) release from this compound (SNP)?
A1: this compound, a prodrug, does not spontaneously release NO in a pure aqueous solution in the dark.[1] Its NO-donating activity is initiated through a reaction with sulfhydryl groups present on molecules like erythrocytes, albumin, cysteine, and glutathione.[2][3][4] This interaction leads to the reduction of the SNP molecule and subsequent release of NO, along with five cyanide ions.[2] The process can be described as an electron-transfer mechanism.
Q2: Is SNP stable in solution? What are the optimal storage conditions?
A2: SNP is sensitive to light and can degrade when exposed to it, a process known as photodegradation. Aqueous solutions of SNP degrade when exposed to white or blue light, but not red light. Therefore, it is crucial to protect SNP solutions from light at all times by using amber vials or wrapping containers in aluminum foil. For short-term storage, refrigeration of SNP solutions appears to improve stability. When stored protected from light at 4°C, SNP stock solutions have been found to be remarkably stable, releasing consistent amounts of NO over several days.
Q3: What factors can influence the rate and amount of NO donation from SNP?
A3: Several factors significantly impact NO release from SNP:
-
Light Exposure: Light, particularly in the white and blue spectrum, causes photodegradation of SNP, leading to the release of NO.
-
Presence of Thiols: Sulfhydryl-containing molecules, such as cysteine and glutathione, are crucial for the primary mechanism of NO release in biological systems. The type and concentration of the thiol can affect the kinetics of NO release.
-
pH: The pH of the solution can influence the formation of different nitrogen oxides. NO release is generally favored at a lower pH, while the formation of nitroxyl anion (NO-) is more likely at a higher pH (>7).
-
Oxygen: The decomposition of SNP is accelerated by the presence of oxygen.
Q4: What is the primary signaling pathway activated by NO released from SNP?
A4: The NO released from SNP diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels then activate protein kinase G (PKG), which leads to a cascade of events causing smooth muscle relaxation (vasodilation) by decreasing intracellular calcium concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect observed. | 1. Degradation of SNP solution: Exposure to light can degrade the compound, reducing its NO-donating capacity. 2. Absence of reducing agents: SNP requires sulfhydryl groups to release NO efficiently in a biological system. 3. Incorrect concentration: The concentration of SNP may be too low to elicit a response. | 1. Always prepare SNP solutions fresh and protect them from light. Use opaque or foil-wrapped containers. 2. Ensure the experimental system (e.g., cell culture media, buffer) contains sulfhydryl-containing molecules like cysteine or is supplemented with them. 3. Perform a dose-response curve to determine the optimal concentration for your specific experimental model. |
| Evidence of cellular toxicity. | 1. Cyanide Toxicity: A major concern with SNP is the release of five cyanide ions for every NO molecule. Cyanide can inhibit cellular respiration. 2. High SNP Concentration: Using an excessively high concentration of SNP can lead to a burst of NO and cyanide, causing toxicity. | 1. Use the lowest effective concentration of SNP. Consider co-administration of a cyanide scavenger like sodium thiosulfate, which can reduce the risk of cyanide toxicity. 2. Carefully titrate the SNP concentration to find the optimal balance between NO donation and cell viability. |
| Variability in results between experiments. | 1. Inconsistent light exposure: Even minor differences in light exposure during solution preparation and experimentation can lead to variability. 2. Age of SNP solution: The stability of the SNP solution can change over time, even when protected from light. 3. Differences in buffer/media composition: Variations in the concentration of sulfhydryl-containing compounds in the media will affect NO release. | 1. Standardize the experimental protocol to minimize light exposure consistently. 2. Prepare fresh SNP solutions for each experiment. If using a stock, ensure it is stored properly and used within a validated timeframe. 3. Use a consistent and well-defined buffer or medium for all experiments. |
Data on SNP Concentration and NO Release
The following tables summarize quantitative data on the release of Nitric Oxide from this compound under different conditions.
Table 1: Plateau NO Concentration from SNP in Phosphate-Buffered Saline (PBS)
| SNP Concentration | Day 1 (nM) | Day 2 (nM) | Day 3 (nM) |
| 100 µM | 70 ± 6 | 61 ± 11 | 64 ± 6 |
| 200 µM | 130 ± 13 | 124 ± 12 | 127 ± 12 |
| 300 µM | 173 ± 14 | 178 ± 17 | 167 ± 15 |
Data adapted from a study characterizing the temporal release profiles of NO donors. The data shows that SNP, when stored properly, provides a stable and concentration-dependent release of NO over several days.
Table 2: Influence of Thiol-Containing Compounds on NO Release from SNP
| Thiol Compound (25 mmol/L) | Kinetic Profile of NO Release | Peak/Steady State NO Concentration |
| Cysteine (CYS) | First-order rate | Steady state: 1.02 mmol·L⁻¹ |
| Glutathione (GSH) | Multiple phase reactions | Peak: 0.53 mmol·L⁻¹; Steady state: 0.36 mmol·L⁻¹ (after 180 min) |
| Mercaptoethanol | Multiple phase reactions | Peak: 0.11 mmol·L⁻¹; Steady state: 0.09 mmol·L⁻¹ |
| Penicillamine (PCA) | Zero-order rate | - |
| N-acetylcysteine (NAC) | No detectable NO release | - |
This table is a summary of findings on how different thiol-containing compounds affect the kinetics of NO release from SNP in Tyrode solution, highlighting the significant influence of the thiol's structure.
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Materials:
-
This compound (crystal form)
-
High-purity, deionized water or appropriate buffer (e.g., PBS, Tyrode's solution)
-
Amber glass vial or a clear glass vial wrapped completely in aluminum foil
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of SNP crystals in a light-protected environment (e.g., under dim light).
-
Dissolve the SNP in the desired volume of water or buffer to make a concentrated stock solution (e.g., 100 mM).
-
Mix thoroughly by vortexing or gentle inversion until fully dissolved. The solution should have a faint brown color. Discard if the solution is blue, green, or dark red.
-
Sterile-filter the solution using a 0.22 µm syringe filter if it is for cell culture use.
-
Store the stock solution at 4°C, completely protected from light.
-
For experiments, dilute the stock solution to the final desired concentration in pre-warmed experimental buffer or media immediately before use.
-
Protocol 2: Measurement of NO Release using the Griess Assay
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable end-product of NO oxidation in aqueous solutions.
-
Materials:
-
Griess Reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Experimental samples (e.g., cell culture supernatant, buffer containing SNP)
-
96-well microplate
-
Microplate reader (540-570 nm)
-
-
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of sodium nitrite (e.g., 1 M).
-
Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM.
-
-
Sample Collection:
-
At desired time points, collect aliquots of the experimental solution where NO release is being measured.
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent Part A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540-570 nm using a microplate reader within 30 minutes.
-
-
Analysis:
-
Subtract the absorbance of a blank (buffer/media only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
-
Visualizations
Caption: Signaling pathway of NO released from SNP leading to vasodilation.
Caption: General experimental workflow for using SNP as an NO donor.
References
The impact of pH on Sodium Nitroprusside stability and NO release.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium Nitroprusside (SNP). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the impact of pH on SNP stability and nitric oxide (NO) release.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NO release from this compound?
A1: The release of nitric oxide (NO) from this compound (SNP) is highly pH-dependent. Generally, acidic conditions favor the release of NO. As the pH increases, the rate of NO release tends to decrease, particularly above pH 7.[1][2][3] In the presence of reducing agents like L-ascorbic acid, NO release increases with pH up to approximately 7, after which it declines.[1]
Q2: How should I prepare and store my this compound stock solutions?
A2: SNP is sensitive to light and should be protected from it at all times to prevent photodegradation.[4]
-
Preparation: Dissolve SNP in a buffer of the desired pH. For many biological experiments, a phosphate-buffered saline (PBS) at pH 7.4 is a common choice. However, if you are investigating pH effects, you will need to prepare a range of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Storage: Freshly prepare solutions for optimal results. If short-term storage is necessary, store the solution in a light-protecting container (e.g., an amber vial or a flask wrapped in aluminum foil) at 2-8°C for no longer than 24 hours. The stability of SNP in aqueous solutions is concentration-dependent and decreases upon exposure to light.
Q3: My SNP solution has changed color. Can I still use it?
A3: A color change in your SNP solution, often to a dark brown, blue, or green, is an indication of decomposition. Decomposed solutions should not be used as the concentration of active SNP will be lower than expected, and the presence of degradation products, such as cyanide, can interfere with your experiment and pose a safety hazard.
Q4: What are the main decomposition products of SNP, and how does pH influence them?
A4: The decomposition of SNP can be complex. In aqueous solutions, especially when exposed to light, SNP can decompose to release nitric oxide (NO), five cyanide ions (CN⁻), and an iron complex. The exact nature of the iron-containing product can vary. At acidic pH, the release of NO is favored. In alkaline solutions, SNP can react with hydroxide ions to form different complexes, and the release of NO is diminished.
Troubleshooting Guides
Problem 1: Inconsistent or low NO release detected in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer. | Verify the pH of your experimental buffer. NO release is significantly lower at alkaline pH. |
| Degradation of SNP solution. | Always use freshly prepared SNP solutions. Protect solutions from light at all times by using amber vials or wrapping containers in foil. Discard any solution that has changed color. |
| Inaccurate measurement of NO. | Ensure your NO detection method (e.g., Griess assay) is properly calibrated and that you are accounting for potential interferences. |
| Insufficient reducing agents (if applicable). | The release of NO from SNP can be facilitated by reducing agents like thiols (e.g., cysteine, glutathione) or ascorbic acid. Ensure these are present at the appropriate concentrations if your experimental system requires them. |
Problem 2: High background signal or interference in my Griess assay.
| Possible Cause | Troubleshooting Step |
| Interfering substances in the sample. | Components in your sample matrix, such as other nitrogen-containing compounds or colored substances, can interfere with the Griess reaction. Run a blank control with your sample matrix without SNP to determine the background absorbance. |
| Contaminated reagents. | Use high-purity water and reagents to prepare your Griess assay solutions. |
| Improper assay conditions. | The Griess reaction requires acidic conditions to proceed efficiently. Ensure that the addition of your sample does not significantly alter the pH of the Griess reagents. |
| Light exposure. | Perform the Griess assay in a darkened environment or use opaque microplates to prevent light-induced degradation of the azo dye product. |
Data Presentation
Table 1: General pH-Dependent Stability and NO Release Characteristics of this compound
| pH Range | SNP Stability | Rate of NO Release | Primary Reaction Pathway |
| Acidic (pH < 7) | Less stable, prone to decomposition | Higher | Favors release of nitric oxide (NO). |
| Neutral (pH ≈ 7) | Moderately stable | Moderate | Release of NO is often dependent on the presence of reducing agents. |
| Alkaline (pH > 7) | Unstable, decomposes | Lower | Favors the formation of other iron complexes and reduced NO release. |
Note: Quantitative data on the half-life and precise release rates of SNP at different pH values are highly dependent on experimental conditions such as temperature, buffer composition, and the presence of other molecules. The information in this table represents general trends.
Experimental Protocols
Protocol: Measurement of pH-Dependent NO Release from this compound using the Griess Assay
This protocol outlines the steps to measure the amount of nitrite (a stable oxidation product of NO) released from SNP at different pH values.
Materials:
-
This compound (SNP)
-
Buffers of various pH values (e.g., 0.1 M citrate buffer for pH 4-6, 0.1 M phosphate buffer for pH 6-8, 0.1 M borate buffer for pH 8-10)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium Nitrite (NaNO₂) standard solution (for calibration curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of NaNO₂ standards (e.g., 0, 10, 25, 50, 75, 100 µM) in the same buffer you will use for your experiment.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Plot a standard curve of absorbance versus nitrite concentration.
-
-
Sample Preparation and Reaction:
-
Prepare fresh SNP stock solution in deionized water, protected from light.
-
In separate wells of the 96-well plate, add 50 µL of each pH buffer.
-
Add a specific volume of the SNP stock solution to each well to achieve the desired final concentration (e.g., 100 µM).
-
Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 1 hour), protected from light, to allow for NO release.
-
-
Griess Reaction for Samples:
-
After the incubation period, add 50 µL of Solution A to each sample well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each sample well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance of the samples at 540 nm.
-
Using the standard curve, determine the concentration of nitrite in each sample. This concentration is indicative of the amount of NO released from the SNP at that specific pH.
-
Mandatory Visualizations
Caption: pH-dependent pathways of this compound decomposition and NO release.
Caption: Troubleshooting workflow for inconsistent or low NO measurements from SNP.
References
- 1. Mechanisms of nitric oxide release from nitrovasodilators in aqueous solution: reaction of the nitroprusside ion ([Fe(CN)5NO]2-) with L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
Technical Support Center: Sodium Nitroprusside (SNP) in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis to Sodium Nitroprusside (SNP) in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SNP) and how does it work?
A1: this compound is a potent vasodilator that relaxes both arterial and venous smooth muscle.[1][2] It acts as a prodrug, releasing nitric oxide (NO) upon interaction with sulfhydryl groups on erythrocytes and other proteins.[3][4] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[5] This rise in cGMP activates protein kinase G, which ultimately results in vasodilation by decreasing intracellular calcium levels.
Q2: What is tachyphylaxis in the context of SNP administration?
A2: Tachyphylaxis is the rapid development of tolerance to the effects of a drug after repeated administration. In the context of long-term SNP infusions, it manifests as a diminished hypotensive response, requiring progressively higher doses to achieve the desired effect.
Q3: What are the primary mechanisms behind SNP-induced tachyphylaxis?
A3: The primary mechanisms include:
-
Desensitization of soluble guanylate cyclase (sGC): Prolonged exposure to NO can lead to the desensitization of its receptor, sGC, reducing its ability to produce cGMP in response to NO stimulation. This can occur through S-nitrosylation of the sGC enzyme.
-
Cyanide Toxicity: SNP metabolism releases five cyanide ions per molecule. Accumulation of cyanide, especially during high-dose or prolonged infusions, can lead to cellular hypoxia and metabolic acidosis, which may contribute to a decreased vascular response.
-
Increased Reactive Oxygen Species (ROS): Some studies suggest that SNP-induced tolerance is mediated by an increase in reactive oxygen species, which can impair the NO signaling pathway.
Q4: When can I expect to see tachyphylaxis during my experiment?
A4: The onset of tachyphylaxis is variable and depends on the dose, duration of infusion, and the experimental model. It can be observed as early as a few hours into the infusion. For instance, in cultured vascular smooth muscle cells, tolerance can be detected after a 60-minute exposure. In animal models, significant tachyphylaxis, requiring a substantial increase in dose, has been observed after 135 minutes of continuous infusion.
Q5: What are the signs of cyanide and thiocyanate toxicity?
A5:
-
Cyanide Toxicity: Early signs can be subtle and may include headache, dizziness, nausea, and agitation. More severe signs include metabolic acidosis, tachyphylaxis to the hypotensive effects of SNP, and signs of end-organ hypoperfusion.
-
Thiocyanate Toxicity: This is more likely with prolonged infusions (>48-72 hours) and in subjects with renal impairment. Symptoms include disorientation, delirium, muscle twitching, and psychosis.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Diminished hypotensive response to SNP (Tachyphylaxis) | 1. sGC Desensitization: Prolonged NO exposure has made the primary target enzyme less responsive. 2. Cyanide Accumulation: Metabolic byproducts are interfering with cellular function. 3. Increased Oxidative Stress: Elevated ROS levels are impairing the signaling pathway. | 1. Reduce SNP Dose or Temporarily Discontinue: If the experimental design allows, a brief "drug holiday" may help restore sensitivity. 2. Administer a Thiol Donor: Co-infusion of N-acetylcysteine (NAC) may help restore sGC sensitivity. 3. Consider an Alternative Vasodilator: If tachyphylaxis is persistent and severe, switching to a vasodilator with a different mechanism of action (e.g., a calcium channel blocker) may be necessary. 4. Assess for Cyanide Toxicity: Measure blood cyanide or thiocyanate levels and check for metabolic acidosis. |
| Signs of Cyanide Toxicity (e.g., metabolic acidosis, altered consciousness) | Excessive Cyanide Production: The rate of SNP infusion exceeds the subject's capacity for cyanide detoxification. | 1. Immediately Discontinue SNP Infusion. 2. Administer Antidotes: If applicable to the experimental model, consider the administration of sodium thiosulfate and/or hydroxocobalamin. Sodium thiosulfate acts as a sulfur donor to facilitate the conversion of cyanide to the less toxic thiocyanate. Hydroxocobalamin binds directly to cyanide to form cyanocobalamin, which is excreted. 3. Provide Supportive Care: Ensure adequate oxygenation and circulatory support. |
| Signs of Thiocyanate Toxicity (e.g., neurological changes) | Accumulation of Thiocyanate: Prolonged SNP infusion, especially in the presence of renal impairment, leads to the buildup of this less toxic, but still harmful, metabolite. | 1. Discontinue SNP Infusion. 2. Monitor Thiocyanate Levels: If possible, measure serum thiocyanate concentrations. 3. Supportive Care: Provide supportive care for neurological symptoms. In severe cases in larger animal models, dialysis may be considered to remove thiocyanate. |
Quantitative Data Summary
Table 1: this compound Infusion Parameters
| Parameter | Value | Species/Model | Reference |
| Initial Infusion Rate | 0.3 - 0.5 mcg/kg/min | General recommendation | |
| Usual Therapeutic Range | 0.5 - 8 mcg/kg/min | General recommendation | |
| Maximum Infusion Rate | 10 mcg/kg/min (for no more than 10 minutes) | General recommendation | |
| Onset of Tachyphylaxis | 60 - 135 minutes | Cultured cells, Rabbits |
Table 2: Toxicity Thresholds
| Toxin | Toxic Level | Notes | Reference |
| Cyanide | > 2 mcg/kg/min infusion rate increases risk | Risk is higher in cases of hepatic impairment. | |
| Thiocyanate | > 50-60 mg/L | Toxicity is more likely with infusions > 48-72 hours, especially with renal impairment. |
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol describes the measurement of cGMP in cultured vascular smooth muscle cells using a competitive enzyme immunoassay (EIA).
Materials:
-
Cultured vascular smooth muscle cells
-
This compound (SNP)
-
0.1 M HCl
-
cGMP EIA Kit (commercially available)
-
Plate reader
Procedure:
-
Seed vascular smooth muscle cells in a multi-well plate and grow to confluence.
-
Treat cells with SNP at the desired concentrations and for the specified durations. Include untreated control wells.
-
To terminate the experiment and lyse the cells, remove the culture medium and add 200 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 10-20 minutes to ensure complete cell lysis.
-
Centrifuge the plate at 600 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant, which contains the cGMP.
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to an antibody-coated plate.
-
Adding a cGMP-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Assay for Soluble Guanylate Cyclase (sGC) Activity
This protocol outlines a method to determine sGC activity in cell lysates by measuring the conversion of [α-³²P]GTP to [α-³²P]cGMP.
Materials:
-
Cell lysates
-
[α-³²P]GTP
-
GTP (unlabeled)
-
MgCl₂
-
SNP or other NO donor
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Procedure:
-
Prepare cell lysates from control and SNP-treated cells.
-
Set up the reaction mixture containing:
-
Cell lysate (protein)
-
[α-³²P]GTP
-
Unlabeled GTP
-
MgCl₂
-
SNP or other NO donor (for stimulated activity) or buffer (for basal activity)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separate the [α-³²P]cGMP from the unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [α-³²P]cGMP in the eluate using a scintillation counter.
-
Calculate the specific activity of sGC, typically expressed as pmol of cGMP formed per minute per mg of protein.
Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cultured cells
-
DCFH-DA
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Treat cells with SNP or other experimental compounds as required.
-
Remove the treatment medium and wash the cells gently with warm PBS or HBSS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in PBS or HBSS) and incubate at 37°C for 30-60 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells again with PBS or HBSS to remove any extracellular probe.
-
Add PBS or HBSS to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol 4: Detection of Cyanide in Biological Samples
This protocol provides a general workflow for the quantification of cyanide in blood samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Whole blood sample
-
Internal standard (e.g., K¹³C¹⁵N)
-
Microdiffusion device
-
Derivatizing agent (e.g., naphthalene-2,3-dicarboxaldehyde and taurine)
-
Sulfuric acid
-
HPLC system with a C18 column and a suitable detector (e.g., fluorescence or mass spectrometry)
Procedure:
-
To a blood sample in a microdiffusion device, add the internal standard.
-
In the inner well of the device, place the derivatizing agent.
-
Add concentrated sulfuric acid to the blood sample to liberate hydrogen cyanide gas.
-
Seal the device and allow the hydrogen cyanide to diffuse and react with the derivatizing agent, forming a stable, fluorescent derivative.
-
After a set incubation period, inject an aliquot of the derivatization solution into the HPLC system.
-
Separate the cyanide derivative from other components on the C18 column using a suitable mobile phase gradient.
-
Detect and quantify the derivative using a fluorescence detector or a mass spectrometer.
-
Calculate the cyanide concentration in the original sample based on the peak area relative to the internal standard.
Visualizations
Caption: SNP Signaling Pathway
References
- 1. [PDF] Determination of blood cyanide by HPLC-MS. | Semantic Scholar [semanticscholar.org]
- 2. This compound in 2014: A clinical concepts review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marlettalab.org [marlettalab.org]
How to ensure complete dissolution of Sodium Nitroprusside for experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete dissolution of Sodium Nitroprusside (SNP) for experimental use. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the stability and reliability of your SNP solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For most biological experiments, the recommended solvent is deionized water, 0.9% normal saline, or a 5% dextrose solution (D5W).[1][2] SNP is highly soluble in aqueous solutions.[1] Avoid using acetone, ether, or chloroform, as SNP is virtually insoluble in these solvents.[1]
Q2: What should a properly prepared this compound solution look like?
A2: A freshly prepared aqueous solution of this compound should be clear with a distinct reddish-brown color.[1] The color may also be described as light brown, brownish-pink, light orange, or straw-colored, depending on the concentration and the diluent used.
Q3: My SNP solution has turned blue, green, or dark red. What does this mean and can I still use it?
A3: A color change to blue, green, or a dark/bright red indicates that the this compound has decomposed. These solutions should be discarded immediately and a fresh solution prepared. Decomposition can be caused by exposure to light, high temperatures, or incorrect pH.
Q4: How does light affect this compound solutions?
A4: this compound is highly photosensitive and degrades upon exposure to light, particularly white or blue light. This photodegradation leads to the release of cyanide ions and can compromise the integrity of your experiment. It is crucial to protect SNP solutions from light at all times by using opaque or foil-wrapped containers. Red light does not appear to cause degradation.
Q5: How should I store my stock and working solutions of this compound?
A5: Stock solutions of SNP in water (e.g., 10 g/L), when completely protected from light, are stable for at least two years at both room temperature and at 4°C. Diluted infusion solutions in 5% dextrose or saline, when wrapped in foil, are stable for at least a week at room temperature. For maximum stability, especially for long-term storage of compounded preparations, refrigeration at 4°C in light-protected containers is recommended.
Q6: I see some particulate matter in my solution after attempting to dissolve the SNP. What should I do?
A6: Insoluble substances can be a sign of impurities in the SNP powder or incomplete dissolution. Ensure you are using a high-purity grade of SNP. You can try gentle warming or sonication to aid dissolution. If particulates persist, the solution may need to be filtered through a 0.22 µm microporous filter, though this should be done with caution as it may not remove all contaminants.
Troubleshooting Guide for SNP Dissolution
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution / Precipitate Formation | - Solvent is not at optimal temperature.- Concentration exceeds solubility limit.- Impure this compound powder. | - Gently warm the solution or use an ultrasonic bath to aid dissolution.- Verify the solubility of SNP in your chosen solvent at the experimental temperature (see solubility table below).- Use high-purity, USP-grade this compound. |
| Solution Color is Blue, Green, or Dark Red upon Preparation | - Contaminated solvent or glassware.- Decomposition of the SNP powder due to improper storage (exposure to light/moisture). | - Use fresh, high-purity solvent and thoroughly clean all glassware.- Discard the solution and the SNP powder. Obtain a fresh vial of SNP stored under proper conditions. |
| Solution Changes Color During Experiment | - Exposure to ambient, fluorescent, or direct sunlight.- High temperature or extreme pH of the experimental medium. | - Immediately wrap the solution container and any infusion tubing with aluminum foil or other opaque material.- Maintain the solution at a stable temperature and a pH close to neutral (pH 7.1 has been shown to be optimal for stability in some chromatographic studies). |
| Inconsistent or Unexpected Experimental Results | - Degradation of the SNP solution leading to a lower effective concentration.- Release of cyanide, which can be toxic to cells and interfere with biological processes. | - Prepare fresh SNP solutions immediately before each experiment.- Always protect the solution from light throughout the entire experimental duration.- Consider using a co-infusion of sodium thiosulfate to mitigate potential cyanide toxicity in in-vivo studies. |
Quantitative Data Summary
Solubility of this compound
The following table summarizes the solubility of SNP in various common laboratory solvents at 25°C.
| Solvent | Solubility (mg/mL) | Reference |
| Deionized Water | >200 | |
| Normal Saline (0.9%) | >200 | |
| Methanol | 100-200 | |
| Absolute Ethanol | 5.0 | |
| 95% Ethanol | 1.1 | |
| Isopropyl Alcohol | 0.1 | |
| Acetone | Virtually Insoluble | |
| Chloroform | Virtually Insoluble |
Stability of this compound Solutions
This table outlines the stability of SNP solutions under different storage conditions.
| Diluent | Concentration | Storage Conditions | Stability | Reference |
| Water | 10 g/L | Protected from light, Room Temp or 4°C | At least 2 years | |
| 5% Dextrose | 1 mg/mL | Protected from light, 4°C, in polypropylene syringes | At least 9 days | |
| 5% Dextrose / Normal Saline | Not specified | Protected from light, Room Temp | At least 48 hours | |
| 5% Dextrose | 50 mg/50 mL | Exposed to daylight and artificial light | ~26% loss after 24 hours | |
| 5% Dextrose | 50 mcg/mL | Exposed to direct sunlight | 32% loss in 1 hour |
Experimental Protocols
Standard Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a stable and reliable SNP stock solution.
-
Materials and Equipment:
-
This compound Dihydrate (FW: 297.95 g/mol )
-
Deionized water or 0.9% saline
-
Volumetric flask (amber glass or wrapped in aluminum foil)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
-
Procedure:
-
Work in an area with subdued lighting. Avoid direct sunlight or bright fluorescent lights.
-
Weigh out 29.8 mg of this compound dihydrate.
-
Transfer the powder to the volumetric flask.
-
Add approximately 8 mL of the chosen solvent (deionized water or saline) to the flask.
-
Place the magnetic stir bar in the flask and stir on a magnetic stirrer at a moderate speed until the powder is completely dissolved. The solution should be a clear, reddish-brown.
-
Once fully dissolved, bring the final volume to 10 mL with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the stock solution in the dark, either in an amber vial or a clear vial wrapped in aluminum foil, at 4°C for short-term storage.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Troubleshooting workflow for this compound dissolution.
References
Best practices for protecting Sodium Nitroprusside solutions from degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for protecting Sodium Nitroprusside (SNP) solutions from degradation. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SNP) and why is its stability crucial?
This compound is a potent vasodilator used in both clinical and research settings due to its ability to release nitric oxide (NO). The stability of SNP solutions is critical because its degradation can lead to a loss of therapeutic efficacy and the formation of toxic byproducts, most notably free cyanide ions.[1][2] Inconsistent experimental results can often be traced back to the use of degraded SNP solutions.
Q2: What are the primary factors that cause the degradation of SNP solutions?
The primary factor leading to the degradation of SNP in aqueous solutions is exposure to light, a process known as photodegradation.[1][3] Other contributing factors include temperature, pH, and the type of diluent used.
Q3: How does light exposure affect SNP solutions?
Exposure to light, particularly in the white or blue light spectrum, causes SNP to degrade, releasing its nitrosyl ligand as nitric oxide and its cyanide ligands as free cyanide. Red light has been shown to not cause this degradation. The rate of this photodegradation is influenced by the intensity and wavelength of the light source. Natural daylight is more detrimental than fluorescent light.
Q4: What are the established best practices for the preparation of SNP solutions?
To ensure the stability of SNP solutions, it is recommended to prepare them fresh for each use. Use deionized water or a suitable buffer and handle the preparation in a dark environment or under red light to minimize light exposure. For clinical applications, 5% dextrose is a common diluent.
Q5: What are the optimal storage conditions for SNP solutions to maximize their stability?
SNP solutions should be stored in light-resistant containers, such as amber-colored vials or containers wrapped in aluminum foil, to protect them from light. For short-term storage (no more than 24 hours), refrigeration at 4°C in the dark is recommended.
Q6: What is the typical shelf-life of a freshly prepared SNP solution?
When properly protected from light, concentrated SNP solutions (10 g/L) in water can be stable for at least two years at room temperature or at 4°C. However, more dilute solutions, such as those used for infusions, are less stable and should ideally be used within 24 hours of preparation, even when protected from light. One study showed that a 0.5% w/v solution stored in an amber glass bottle is stable for one month.
Q7: How can I visually identify if my SNP solution has undergone degradation?
A freshly prepared SNP solution should have a faint brownish or reddish-brown color. Degradation is often indicated by a distinct color change to yellow, orange, dark brown, green, or blue. A blue color signifies almost complete degradation of the compound. The presence of any particulate matter or discoloration is a clear sign that the solution should be discarded.
Q8: What are the degradation products of SNP, and are they hazardous?
The degradation of SNP, particularly through photolysis, results in the release of nitric oxide (NO) and free cyanide (CN-) ions. While NO is the active molecule for its therapeutic effects, the accumulation of free cyanide is a significant toxicological concern, as it can lead to cyanide poisoning. Other degradation products can include aquopentacyanoferrate(III) and Prussian blue.
Q9: Which solvents are recommended for the preparation of SNP solutions?
SNP is highly soluble in water and normal saline. For clinical and research applications, 5% dextrose in water (D5W), normal saline, and Lactated Ringer's solution are commonly used as diluents. Some studies suggest that electrolyte-containing solutions may be preferable to dextrose solutions, as they have been associated with lower cyanide concentrations after prolonged light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution has changed color (e.g., to blue, green, or dark brown). | Light-induced degradation. Exposure to ambient or direct light has caused the SNP to break down. | Discard the solution immediately. Prepare a fresh solution, ensuring it is protected from light at all times using amber vials or foil wrapping. |
| A precipitate has formed in the solution. | Advanced degradation. This can occur with significant degradation, where insoluble byproducts like Prussian blue are formed. It can also be due to the use of an inappropriate solvent or contamination. | Do not use the solution. Prepare a fresh solution using the recommended sterile diluents and ensure all glassware is thoroughly cleaned. |
| Inconsistent or unexpected experimental results. | Partial degradation of SNP. The concentration of active SNP may have decreased, leading to reduced efficacy. The presence of degradation byproducts could also interfere with the experiment. | Prepare a fresh SNP solution daily and protect it from light. Consider quantifying the SNP concentration in your stock solution before each experiment using a validated analytical method (see Experimental Protocols section). |
| Need to perform a long-duration experiment. | Ongoing degradation during the experiment. Even with initial precautions, prolonged exposure to ambient lab lighting can cause degradation over several hours. | Protect the entire experimental setup from light. Use opaque tubing for infusions and cover reservoirs and cell culture plates with light-blocking materials. |
Quantitative Data on SNP Solution Stability
Table 1: Stability of this compound in Various Diluents When Protected from Light
| Diluent | Concentration | Container | Storage Conditions | Stability Duration | Reference |
| 5% Dextrose | 1 mg/mL | Polypropylene Syringes | 4°C, Protected from light | At least 9 days | |
| 5% Dextrose | 50 or 100 µg/mL | Glass or Plastic | Room Temp, Protected from light | 48 hours | |
| Normal Saline | 50 or 100 µg/mL | Glass or Plastic | Room Temp, Protected from light | 48 hours | |
| Lactated Ringer's | 50 or 100 µg/mL | Glass or Plastic | Room Temp, Protected from light | 48 hours | |
| Water | 10 g/L | Not specified | Room Temp or 4°C, Protected from light | At least 2 years | |
| 0.9% Saline or 5% Dextrose | ~200 mg/L | Foil-wrapped | Not specified | At least 7 days |
Table 2: Effect of Light Exposure on this compound Degradation
| Light Source | Intensity | Exposure Duration | Degradation | Reference |
| White Light | 20 µW/cm² | 6 hours | 40% | |
| White Light | 220 µW/cm² | 2 hours | 100% | |
| Sunlight | Not specified | 2 hours | 45% | |
| UV Light | 366 nm | 140 minutes | 24% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for SNP Stability
This method allows for the direct measurement of SNP and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and an ion-exchange or ion-pair reversed-phase column is required.
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), often containing an ion-pairing reagent like tetrabutylammonium hydrogen sulfate.
-
Sample Preparation:
-
Prepare SNP solutions in the desired diluent and at the concentration to be tested.
-
Store the solutions under the conditions being evaluated (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Protect samples from light by using amber vials or by wrapping them in foil.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Maintain a constant column temperature (e.g., 25°C).
-
Set the UV detector to a wavelength of 210-225 nm for monitoring.
-
-
Analysis:
-
Inject the samples into the HPLC system.
-
Identify and quantify the SNP peak based on the retention time and peak area of a standard solution.
-
Degradation products like ferrocyanide and ferricyanide can also be identified and quantified if standards are available.
-
Protocol 2: Spectrophotometric Analysis of SNP Degradation
This method is based on the change in absorbance as SNP degrades.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Prepare a fresh SNP solution in a suitable diluent.
-
Measure the initial absorbance spectrum of the solution. SNP has characteristic absorbance maxima around 394 nm and 498 nm.
-
Expose the solution to the condition being tested (e.g., light).
-
At regular intervals, measure the absorbance spectrum again.
-
An increase in absorbance at 394 nm is indicative of degradation.
-
Alternatively, a colorimetric reaction can be used. For instance, adding the SNP solution to a sulfide solution at a pH above 12 produces a red-purple color with a maximum absorbance at 540 nm, which can be used for quantification.
-
-
Analysis: The extent of degradation can be estimated by the change in absorbance at the specified wavelengths over time.
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Recommended workflow for preparing and handling SNP solutions.
Caption: Troubleshooting guide for common SNP solution issues.
References
The effect of temperature on the stability of Sodium Nitroprusside solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium nitroprusside (SNP) solutions, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: The stability of this compound (SNP) solutions is primarily affected by two main factors:
-
Light Exposure: SNP is extremely sensitive to light.[1][2] Photodegradation is a rapid process that leads to the breakdown of the nitroprusside ion.[3][4] Aqueous solutions of SNP degrade when exposed to white or blue light.[5]
-
Temperature: Higher temperatures accelerate the degradation rate of SNP in aqueous solutions. This can lead to a faster release of cyanide ions.
Q2: What are the degradation products of this compound in aqueous solutions?
A2: The degradation of this compound can be a complex process. The initial step in photodegradation involves the release of the nitric oxide (NO) radical. Subsequent reactions can lead to the formation of aquapentacyanoferrate(II), which can then be oxidized to aquapentacyanoferrate(III). Further decomposition can release cyanide ions (CN-). In the presence of oxygen, Prussian blue can also be formed.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Protection from Light: Solutions must be protected from light at all times by using opaque containers, such as amber vials or by wrapping the container with aluminum foil.
-
Temperature: Solutions should be stored in a cool place. Refrigeration at 4°C is often recommended for longer-term storage of compounded solutions. Stock solutions can be stable for extended periods when stored under these conditions. For solid, crystalline this compound, storage in a cool, dry, well-ventilated area is advised.
Q4: How long are this compound solutions stable at different temperatures?
A4: The stability of SNP solutions is highly dependent on the storage conditions, including temperature, light exposure, and the composition of the solution. When protected from light, SNP solutions in 5% dextrose stored at 4°C in polypropylene syringes have been shown to be physically and chemically stable for at least 9 days. At room temperature and protected from light, a 1:10 admixture of this compound and sodium thiosulfate remains more than 95% stable for up to 48 hours. However, exposure to higher temperatures (30°C) and humidity can significantly accelerate degradation.
Troubleshooting Guides
Issue 1: Discoloration of the this compound Solution
-
Problem: The prepared this compound solution has changed color from its initial reddish-brown to a blue, green, or dark red/brown.
-
Cause: Color change is a visual indicator of degradation. The formation of Prussian blue from the decomposition products can result in a blue or greenish color. A significant darkening of the solution can also indicate extensive degradation.
-
Solution:
-
Do not use the discolored solution.
-
Discard the solution according to your institution's hazardous waste disposal procedures.
-
Prepare a fresh solution, ensuring that it is fully protected from light from the moment of preparation.
-
Verify the quality of the water and other reagents used for dilution.
-
Issue 2: Inconsistent Experimental Results
-
Problem: Experiments using a this compound solution are yielding inconsistent or non-reproducible results.
-
Cause: This may be due to the degradation of the SNP solution during the experiment. If the solution is not adequately protected from light and maintained at a stable, cool temperature, its concentration can change over the course of the experiment, leading to variability in results.
-
Solution:
-
Prepare fresh SNP solution for each experiment.
-
Protect the solution from light at all stages of the experiment, including during any incubation steps.
-
Use a temperature-controlled environment (e.g., a water bath or incubator) to maintain a consistent temperature throughout the experiment.
-
Consider performing a stability check of your solution under your specific experimental conditions (see Experimental Protocols section).
-
Data Presentation
The following tables summarize the stability of this compound solutions under various conditions.
Table 1: Stability of this compound (1 mg/mL) in 5% Dextrose at 4°C Protected from Light
| Time (Days) | Remaining Concentration (%) |
| 0 | 100 |
| 2 | >99 |
| 5 | >99 |
| 9 | >99 |
Table 2: Stability of a 1:10 this compound:Sodium Thiosulfate Admixture
| Storage Condition | Time (Hours) | Nitroprusside Remaining (%) | Thiosulfate Remaining (%) |
| Room Temperature (Dextrose) | 48 | >95 | >95 |
| Room Temperature (Saline) | 48 | >95 | >95 |
| Refrigerated | 48 | 97 | 94 |
| 30°C and 65% Relative Humidity | 8 | 88 | 88 |
| Fluorescent Light Exposure | 48 | 85 | >95 |
Experimental Protocols
Protocol: Stability Testing of this compound Solutions by HPLC
This protocol outlines a general method for assessing the stability of this compound solutions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 5% dextrose in water).
-
Protect the solution from light immediately upon preparation using an amber vial or by wrapping the container in aluminum foil.
-
Divide the stock solution into aliquots for storage under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
-
Storage:
-
Store the aliquots in their respective temperature-controlled environments, ensuring they remain protected from light.
-
-
Sampling:
-
At specified time points (e.g., 0, 8, 24, 48 hours), withdraw a sample from each aliquot for analysis.
-
-
HPLC Analysis:
-
Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound in each sample. A common method involves a C18 column with a mobile phase consisting of a phosphate buffer and methanol, with UV detection at 210 nm.
-
Prepare a calibration curve using standards of known this compound concentrations.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
-
Plot the percentage of remaining concentration against time to visualize the degradation kinetics.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the temperature stability of SNP solutions.
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with SNP solutions.
References
- 1. Photodegradation of this compound: biologic activity and cyanide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cyanide release from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Of this compound In Aqueous Solutions - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Minimizing experimental artifacts when using Sodium Nitroprusside.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Sodium Nitroprusside (SNP) to minimize experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: My SNP solution has changed color. Can I still use it?
A1: A color change in your SNP solution, often to a blue or greenish hue, indicates degradation.[1][2] This is primarily due to exposure to light, which causes the release of cyanide and the formation of complexes like Prussian blue.[1][2] Degraded solutions will not yield reliable or reproducible results and pose a risk of cellular toxicity from cyanide. It is strongly recommended to discard any discolored solution and prepare a fresh batch.
Q2: I'm seeing unexpected cytotoxicity in my cell culture experiments with SNP. What could be the cause?
A2: Unexpected cytotoxicity is often linked to the release of cyanide from the SNP molecule.[3] This can be caused by:
-
Photodegradation: Exposing SNP solutions to light, especially white or blue light, accelerates its breakdown and the release of cyanide.
-
High Concentrations: Higher concentrations of SNP can lead to increased cyanide release and subsequent cytotoxicity.
-
Prolonged Incubation: Longer exposure times can lead to the accumulation of toxic levels of cyanide in the culture medium.
To mitigate this, always prepare SNP solutions fresh, protect them from light, and use the lowest effective concentration for the shortest possible duration.
Q3: How should I prepare and store my SNP stock solutions to ensure stability?
A3: To ensure the stability of your SNP solutions, follow these guidelines:
-
Preparation: Dissolve SNP in a suitable buffer or medium (e.g., 5% dextrose in water or saline) immediately before use.
-
Light Protection: SNP is highly sensitive to light. All solutions must be prepared in and stored in containers wrapped in aluminum foil or other light-blocking material.
-
Temperature: While refrigeration can offer some stability for a short period (up to 48 hours), it is best practice to prepare fresh solutions for each experiment.
-
Duration: When protected from light and stored at room temperature, SNP solutions can remain stable for up to 48 hours. However, for optimal results and to avoid potential artifacts, fresh preparation is always recommended.
Q4: What are appropriate vehicle controls for experiments involving SNP?
A4: The appropriate vehicle control is the solvent used to dissolve the SNP (e.g., saline or 5% dextrose) without the SNP. Additionally, to control for the effects of light exposure on your experimental system, a vehicle-treated control group that has been exposed to the same light conditions as the SNP-treated group should be included. If studying the effects of nitric oxide (NO), it is also advisable to include a control with a degraded SNP solution (intentionally exposed to light) to differentiate the effects of NO from those of its degradation byproducts, including cyanide.
Q5: My results are inconsistent across experiments. What are the common sources of variability when using SNP?
A5: Inconsistent results with SNP often stem from:
-
Variable Light Exposure: Even minor differences in light exposure between experiments can lead to varying degrees of SNP degradation and, consequently, different effective concentrations of NO and cyanide.
-
Solution Age: The stability of SNP in solution decreases over time. Using solutions of different ages can introduce variability.
-
Presence of Thiols: Thiols, such as cysteine or glutathione, can react with SNP and influence the rate of NO release. Variations in the concentration of these molecules in your experimental system can affect the outcome.
-
pH of the Medium: The stability of SNP can be influenced by pH. Ensure consistent pH across all experiments.
Troubleshooting Guides
Issue 1: Low or No NO-dependent Cellular Response
| Possible Cause | Troubleshooting Step |
| SNP Degradation | Prepare a fresh solution of SNP and ensure it is continuously protected from light. Use a UV-Vis spectrophotometer to check the absorbance spectrum of your solution; intact SNP has a characteristic spectrum. |
| Insufficient SNP Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Presence of NO Scavengers | Ensure your media or buffer does not contain components that can scavenge NO. Consider using a different NO donor as a positive control. |
| Cellular Tolerance or Desensitization | Reduce the incubation time or SNP concentration. If possible, measure cGMP levels to confirm the activation of the downstream signaling pathway. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Cyanide Toxicity | Lower the SNP concentration and/or reduce the exposure time. Protect the SNP solution from light to minimize cyanide release. Consider co-incubation with sodium thiosulfate to mitigate cyanide toxicity. |
| Phototoxicity | Ensure that the light used for imaging or observation is not directly degrading the SNP in the sample. Use red light where possible, as it is less effective at degrading SNP. |
| Reaction with Media Components | SNP can react with thiol-containing components in cell culture media, such as cysteine. Prepare SNP in a simple, defined buffer for acute treatments if possible. |
| Vehicle Effects | Ensure that the vehicle used to dissolve SNP is not causing the observed effects by running a proper vehicle control. |
Data Summary Tables
Table 1: Stability of this compound Solutions
| Condition | Solvent | Stability (Time to >95% initial concentration) | Reference |
| Room Temperature, Protected from Light | D5W or NS | Up to 48 hours | |
| Refrigerated, Protected from Light | D5W or NS | Up to 48 hours (94-97% remaining) | |
| Room Temperature, Exposed to Fluorescent Light | Aqueous | 85% remaining after 48 hours | |
| 30°C and 65% Relative Humidity | Aqueous | 88% remaining after 8 hours | |
| Exposed to Sunlight (2 hours) | 0.9% Saline or 5% Dextrose | 45% decrease in SNP concentration |
D5W = 5% Dextrose in Water, NS = Normal Saline
Table 2: Photodegradation of this compound and Cyanide Release
| Light Intensity | Exposure Time | Apparent Photodegradation | Cyanide Release | Reference |
| 20 µW/cm² (White or Blue Light) | 6 hours | 40% | 0.4% of cyanide ligand recovered as free cyanide at 10% degradation | |
| 220 µW/cm² (White Light) | 2 hours | 100% | Not specified at 100% degradation | |
| 791 µW/cm² (Fluorescent Light) | 24 hours | Significant increase in cyanide | Not specified | |
| 791 µW/cm² (Fluorescent Light) | 72 hours | 100% cyanide release | 100% |
Experimental Protocols
Protocol 1: Preparation of Light-Protected this compound Solution
-
Materials:
-
This compound (analytical grade)
-
Sterile, pyrogen-free 5% Dextrose in Water (D5W) or 0.9% Saline
-
Sterile, light-blocking container (e.g., amber vial or a clear vial completely wrapped in aluminum foil)
-
Sterile syringe and filter (0.22 µm)
-
-
Procedure:
-
In a dimly lit environment or under a red safe light, weigh the desired amount of SNP powder.
-
Aseptically add the appropriate volume of D5W or saline to the light-protected container to achieve the desired stock concentration.
-
Vortex briefly until the SNP is completely dissolved.
-
If sterility is required, filter the solution through a 0.22 µm sterile filter into the final light-protected sterile container.
-
Store the stock solution at room temperature, completely protected from light, and use within 24-48 hours. For cell culture experiments, it is highly recommended to prepare the solution fresh for each experiment.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for SNP Purity and Degradation
This protocol provides a general framework for the analysis of SNP and its common degradation products. Specific parameters may need optimization based on the available instrumentation and column.
-
Chromatographic Conditions:
-
Column: C18 or Phenyl column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile. An ion-pairing agent such as tetrabutylammonium hydrogen sulfate may be required.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: 210 nm or 220 nm
-
Column Temperature: 25-30°C
-
-
Sample Preparation:
-
Prepare a standard solution of SNP of known concentration in the mobile phase.
-
Prepare solutions of potential impurities (e.g., ferricyanide, ferrocyanide, nitrite, nitrate) for peak identification.
-
Dilute the experimental SNP sample to be tested to a suitable concentration within the linear range of the assay.
-
All solutions should be protected from light until injection.
-
-
Analysis:
-
Inject the standards to determine their retention times.
-
Inject the sample solution.
-
Identify and quantify the SNP peak and any impurity peaks by comparing their retention times and areas with the standards.
-
Visualizations
Caption: Signaling pathway of this compound (SNP)-induced vasodilation.
Caption: General experimental workflow for using this compound.
Caption: Logical troubleshooting flow for SNP-related experimental artifacts.
References
Validation & Comparative
A Comparative Guide to Preclinical Validation of Vasodilatory Effects: Sodium Nitroprusside and Alternatives
For researchers and scientists in the field of drug development, particularly those focused on cardiovascular therapeutics, understanding the vasodilatory properties of various compounds is paramount. This guide provides an objective comparison of the preclinical performance of Sodium Nitroprusside (SNP), a well-established vasodilator, with three key alternatives: Nitroglycerin (NTG), Hydralazine, and Diazoxide. The information presented herein is supported by experimental data to aid in the selection of appropriate vasodilators for preclinical research.
Quantitative Comparison of Vasodilatory Effects
The following tables summarize the quantitative data on the vasodilatory potency (EC50) and efficacy (maximal relaxation) of this compound and its alternatives from various preclinical studies. It is important to note that direct head-to-head comparisons of all four compounds in a single study are limited; therefore, the data is compiled from different studies and experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Vasodilatory Effects on Isolated Aortic Rings
| Compound | Animal Model | Pre-constricting Agent | EC50 (M) | Maximal Relaxation (%) |
| This compound (SNP) | Rat | Phenylephrine | ~ 2.6 x 10⁻⁸ | ~100% |
| Nitroglycerin (NTG) | Human Radial Artery | U46619 | ~ 3.16 x 10⁻⁸ | ~99%[1] |
| Hydralazine | Rabbit Aorta | Phenylephrine | ~ 2.0 x 10⁻⁵ | ~90% |
| Diazoxide | Human Arteries | Noradrenaline | Effective, but specific EC50 not provided | Antagonized noradrenaline-induced contraction[2] |
Note: EC50 values can vary significantly based on the specific experimental conditions, including the animal model, the specific blood vessel used, and the pre-constricting agent.
Table 2: In Vivo Hemodynamic Effects in Preclinical Models
| Compound | Animal Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) |
| This compound (SNP) | Rat | Intravenous | 10, 30, 50 µg/kg/min | Dose-dependent reduction[3] |
| Nitroglycerin (NTG) | - | - | - | Data not available for direct comparison |
| Hydralazine | Rat | Intravenous | 0.1, 0.3, 1.0 mg/kg/min | Dose-dependent reduction[3] |
| Diazoxide | - | - | - | Data not available for direct comparison |
Signaling Pathways
The vasodilatory effects of these compounds are mediated by distinct signaling pathways within vascular smooth muscle cells.
This compound and Nitroglycerin Signaling Pathway
Both this compound and Nitroglycerin exert their effects primarily through the nitric oxide (NO) signaling pathway.
Figure 1. NO-cGMP signaling pathway for SNP and NTG.
Hydralazine Signaling Pathway
The precise mechanism of Hydralazine is not fully elucidated but is believed to involve multiple pathways.[4]
Figure 2. Proposed signaling pathways for Hydralazine.
Diazoxide Signaling Pathway
Diazoxide's primary mechanism of action is through the activation of ATP-sensitive potassium (K-ATP) channels.
Figure 3. K-ATP channel-mediated signaling for Diazoxide.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vasodilator effects.
In Vitro Vasodilation Assessment using Wire Myography
This ex vivo technique allows for the precise measurement of vascular tension in isolated small arteries.
Figure 4. Experimental workflow for wire myography.
Protocol:
-
Tissue Preparation: Euthanize the animal model (e.g., rat) and carefully dissect the desired artery (e.g., thoracic aorta). Clean the artery of surrounding connective and adipose tissue in cold physiological salt solution.
-
Mounting: Cut the artery into 2-3 mm rings and mount them on two stainless steel wires in the jaws of a wire myograph.
-
Equilibration: Submerge the mounted rings in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) and aerate with 95% O₂ and 5% CO₂. Allow the tissue to equilibrate for at least 60 minutes.
-
Viability Check: Test the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
Pre-constriction: After washing out the high potassium solution and allowing the tissue to return to baseline, induce a submaximal, stable contraction using a vasoconstrictor agent like phenylephrine or U46619.
-
Drug Administration: Once a stable contraction is achieved, add the vasodilator of interest (SNP, NTG, Hydralazine, or Diazoxide) in a cumulative manner, increasing the concentration stepwise.
-
Data Acquisition: Continuously record the isometric tension of the arterial ring.
-
Analysis: Plot the concentration-response curve and calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) and the maximal relaxation (Emax).
In Vivo Blood Pressure Measurement using Radiotelemetry
This method allows for the continuous and long-term monitoring of blood pressure in conscious, freely moving animals.
Figure 5. Experimental workflow for in vivo blood pressure telemetry.
Protocol:
-
Animal Model: Utilize an appropriate animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR), or induce hypertension pharmacologically.
-
Telemetry Implantation: Under anesthesia, surgically implant a radiotelemetry transmitter in the abdominal cavity of the animal. Insert the pressure-sensing catheter into the abdominal aorta or carotid artery.
-
Recovery: Allow the animal to recover from surgery for a minimum of one week to ensure stabilization of physiological parameters.
-
Baseline Measurement: Record baseline cardiovascular parameters, including mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR), continuously for a designated period (e.g., 24-48 hours).
-
Drug Administration: Administer the vasodilator compound via the desired route (e.g., intravenous infusion, intraperitoneal injection, or continuous infusion via an osmotic minipump).
-
Continuous Monitoring: Continue to record cardiovascular parameters throughout the drug administration period and for a suitable duration afterward to assess the onset, magnitude, and duration of the vasodilatory effect.
-
Data Analysis: Analyze the collected data to determine the change in blood pressure and heart rate from baseline in response to the vasodilator treatment.
Conclusion
This compound remains a potent and widely used vasodilator in preclinical research, primarily acting through the well-characterized NO-cGMP pathway. Nitroglycerin shares a similar mechanism but may exhibit different potency and efficacy depending on the vascular bed. Hydralazine and Diazoxide offer alternative mechanisms of action, by modulating intracellular calcium and activating potassium channels, respectively. The choice of vasodilator for a specific preclinical study should be guided by the research question, the desired mechanism of action, and the specific experimental model. The protocols and comparative data presented in this guide are intended to facilitate this decision-making process and promote robust and reproducible preclinical research in the field of cardiovascular pharmacology.
References
- 1. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of hydrallazine, diazoxide, sodium nitrite and this compound on human isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound and hydralazine in a rat model of topical FeCl3-induced carotid artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
A Head-to-Head Comparison of Nitric Oxide Donors for In Vitro Research
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Due to its gaseous nature and extremely short half-life of a few seconds, direct application of NO gas in experimental settings is often impractical.[2] Consequently, researchers rely on a variety of NO donor compounds, which release NO under specific conditions, to study its biological effects.
The choice of an NO donor is critical, as different compounds exhibit widely varying release kinetics, stability, and potential for off-target effects. An inappropriate donor can lead to misinterpretation of experimental results. This guide provides a head-to-head comparison of commonly used nitric oxide donors, supported by experimental data, to assist researchers in selecting the optimal compound for their in vitro studies.
Quantitative Comparison of Common NO Donors
The performance of an NO donor is primarily defined by its release profile, half-life, and inherent cytotoxicity. The table below summarizes these key parameters for several widely used donors. It is important to note that these values can vary depending on experimental conditions such as pH, temperature, light exposure, and the composition of the cell culture medium.
| NO Donor Class | Compound | Half-life (t½) | NO Release Profile | Relative Cytotoxicity | Key Characteristics |
| Diazeniumdiolates (NONOates) | PAPA NONOate | ~15 minutes | Fast | High | Spontaneously releases 2 moles of NO per mole of parent compound; release is pH and temperature-dependent. |
| DETA NONOate | ~20 hours | Slow, prolonged | Low | Provides a sustained, low-level release of NO, suitable for long-term exposure studies. | |
| Spermine NONOate | ~37 - 73 minutes | Moderate | Moderate | Offers a release rate between that of fast and slow donors. | |
| MAHMA NONOate | ~1.3 minutes | Very Fast | High | Characterized by a rapid burst of NO release. | |
| S-Nitrosothiols | S-nitroso-N-acetylpenicillamine (SNAP) | ~4 - 37 hours | Slow | Moderate to High | Decomposition can be accelerated by light and thiols. |
| S-nitrosoglutathione (GSNO) | Variable; generally stable | Slow, consistent | High | More stable than other donors, releasing consistent, lower levels of NO. | |
| Other | Sodium Nitroprusside (SNP) | Variable; light-dependent | Slow, consistent | High | Releases NO upon exposure to light; can also release cyanide, a potential source of toxicity. |
| 3-(aminopropyl)-1-hydroxy-3-isopropyl-2-oxo-1-triazene (NOC-5) | Short | Fast | High | Known for decaying substantially within days, even when stored. |
Experimental Methodologies
The data presented above are derived from specific experimental protocols designed to quantify nitric oxide release and assess its impact on cell viability.
Quantification of Nitric Oxide Release
Accurately measuring the concentration of NO released from a donor is crucial for dose-response studies. Several methods are commonly employed:
-
Electrochemical Detection: This method uses NO-sensitive microelectrodes or sensors that directly measure NO concentration in real-time. The electrode applies a potential, and the resulting current from the electrochemical oxidation of NO is monitored. This provides a dynamic profile of NO release.
-
Griess Assay: This is a simple and widely used colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻). The protocol involves:
-
The NO released from the donor spontaneously oxidizes to nitrite in the aqueous solution.
-
A diazotizing reagent (e.g., sulfanilamide in an acidic medium) is added, which converts the nitrite into a transient diazonium salt.
-
A coupling reagent (e.g., N-(1-naphthyl)ethylenediamine, NED) is then added, forming a stable, colored azo compound.
-
The absorbance of this purple/pink product is measured spectrophotometrically (typically at 540 nm), and the nitrite concentration is determined by comparison to a standard curve.
-
-
Chemiluminescence: This highly sensitive technique involves the reaction of NO with ozone (O₃). The reaction produces nitrogen dioxide in an excited state (NO₂*), which then emits light as it decays to its ground state. A photomultiplier tube detects the emitted light, which is proportional to the NO concentration. This method can be used to measure NO in both solutions and gas phases, such as exhaled breath.
-
Fluorescent Probes: Dyes like 4,5-diaminofluorescein (DAF-2) become fluorescent upon reacting with NO. These probes can be loaded into cells, allowing for the visualization and quantification of intracellular NO production via fluorescence microscopy.
Cytotoxicity Assays
Determining the toxicity of NO donors is essential to distinguish between the effects of NO itself and the toxicity of the donor molecule or its byproducts.
-
MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan, measured by absorbance, is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: Cell death leads to the loss of plasma membrane integrity, causing the release of cytoplasmic enzymes like lactate dehydrogenase (LDH) into the culture medium. The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantifiable by its absorbance. The amount of LDH released is indicative of the level of cytotoxicity.
-
Neutral Red (NR) Assay: This method is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Following incubation with the dye, the cells are washed, and the incorporated dye is solubilized. The absorbance of the extracted dye is proportional to the number of viable cells.
-
Trypan Blue Exclusion: This is a simple dye exclusion test. Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue. The number of live (unstained) and dead (blue) cells can be counted using a hemocytometer to determine the percentage of viable cells.
Visualizing Experimental and Signaling Pathways
Diagrams created using DOT language help clarify complex workflows and biological processes.
Caption: Workflow for comparing NO donors in vitro.
Nitric oxide released from donors primarily exerts its effects through the canonical soluble guanylyl cyclase (sGC) pathway.
Caption: The canonical NO/sGC/cGMP signaling pathway.
Conclusion and Recommendations
The selection of an appropriate nitric oxide donor is paramount for the success and accuracy of in vitro studies. There is no single "best" donor; the ideal choice depends entirely on the experimental objective.
-
For studies requiring a rapid, high-concentration burst of NO, fast-releasing donors like PAPA NONOate or NOC-5 are suitable.
-
For experiments investigating the long-term effects of sustained, low-level NO exposure, slow-releasing donors such as DETA NONOate are the preferred choice.
-
SNAP and GSNO offer intermediate to slow release but require careful handling due to their sensitivity to light and thiols.
-
When using SNP , researchers must consider and control for the potential confounding toxic effects of cyanide release.
Ultimately, a thorough characterization of the chosen donor's NO release profile under the specific experimental conditions is essential. By aligning the properties of the NO donor with the biological question at hand, researchers can generate more reliable and reproducible data, advancing our understanding of nitric oxide's multifaceted role in biology.
References
A Comparative Analysis of Sodium Nitroprusside's Vasodilatory Effects Across Different Vascular Beds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potency and efficacy of Sodium Nitroprusside (SNP) in coronary, cerebral, renal, and peripheral vascular territories, with comparisons to other key vasodilators.
This compound (SNP) is a potent, direct-acting vasodilator that has been a cornerstone in the management of hypertensive emergencies and acute heart failure for decades.[1][2] Its therapeutic effect is mediated through the release of nitric oxide (NO), a powerful signaling molecule that relaxes vascular smooth muscle.[1][2] However, the potency and efficacy of SNP are not uniform across all vascular beds. This guide provides a detailed comparison of SNP's performance in different arterial and venous territories, supported by experimental data, to aid researchers and clinicians in understanding its nuanced pharmacological profile.
Mechanism of Action: The NO-cGMP Signaling Pathway
This compound exerts its vasodilatory effect by releasing nitric oxide (NO).[1] This NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.
Comparative Potency and Efficacy of this compound
The vasodilatory response to SNP can vary significantly depending on the specific vascular bed. This heterogeneity is crucial for understanding its clinical applications and potential side effects. The following table summarizes available experimental data on the potency (EC50) and maximal relaxation (Emax) of SNP in different vascular territories.
| Vascular Bed | Species/Tissue | Pre-constrictor | Potency (pEC50 / EC50) | Efficacy (Emax %) | Reference |
| Coronary Artery | Goat | Potassium (30mM) | EC50: 1.32 x 10-7 M | Not Reported | |
| Human Internal Mammary Artery | Phenylephrine | pEC50: 7.32 ± 0.2 | ~100% | ||
| Cerebral Artery | Rat Middle Cerebral Artery | 5-HT | Not Reported | Not Reported | |
| Peripheral Artery | Human Umbilical Artery | U46619 | pEC50: 6.27 ± 0.04 | 76 ± 4% | |
| Human Radial Artery | U46619 | pEC50: 6.71 ± 0.38 | ~100% | ||
| Human Radial Artery | Potassium Chloride | pEC50: 6.19 ± 0.22 | ~100% | ||
| Human Radial Artery | Endothelin-1 | pEC50: 6.80 ± 0.12 | ~100% | ||
| Renal Artery/Vein | Rabbit Renal Artery & Vein | Not specified | Similar sensitivity in arteries and veins at EC50 | Not Reported |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
Comparison with Other Vasodilators
SNP's vasodilatory profile is often compared to other agents to guide therapeutic choices. The following table provides a comparative overview.
| Vasodilator | Primary Site of Action | Coronary Effects | Cerebral Effects | Renal Effects | Peripheral Effects |
| This compound | Arterial and Venous | Potent vasodilator. | Increases cerebral blood flow, may increase intracranial pressure. | Enhances renal blood flow and lowers renal vascular resistance. | Potent vasodilation. |
| Nitroglycerin | Primarily Venous | Potent coronary vasodilator, particularly large epicardial arteries. | Less pronounced effect on cerebral vessels compared to SNP. | Less effect on renal vascular resistance compared to SNP. | Primarily venodilation, less arterial dilation than SNP. |
| Hydralazine | Primarily Arterial | Less potent coronary vasodilator than SNP or nitroglycerin. | Can increase cerebral blood flow. | Can increase renal blood flow. | Direct arterial vasodilator. |
| Phentolamine | Arterial and Venous (α-adrenergic blockade) | Can have deleterious effects on coronary collateral function. | Variable effects on cerebral blood flow. | Can increase renal blood flow. | Causes vasodilation by blocking α-adrenergic receptors. |
Experimental Protocols
Accurate assessment of vasodilator potency and efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Vascular Reactivity Studies (Wire Myography)
This technique is used to assess the contractility of isolated small arteries in response to pharmacological agents.
Detailed Steps:
-
Tissue Isolation: Dissect the desired artery (e.g., coronary, cerebral, renal, or peripheral) in ice-cold physiological salt solution (PSS). Carefully clean the vessel of surrounding connective and adipose tissue.
-
Mounting: Cut the artery into 2 mm rings and mount them on two stainless steel wires in the jaws of a wire myograph chamber.
-
Equilibration: Equilibrate the mounted vessel in PSS, gassed with 95% O2 and 5% CO2, at 37°C for at least 30 minutes.
-
Normalization: Determine the optimal resting tension for the vessel by constructing a length-tension curve. This ensures that the vessel is at its optimal length for contraction.
-
Viability Check: Assess the viability of the arterial ring by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
Pre-constriction: After washing out the high potassium solution, pre-constrict the vessel to approximately 80% of its maximal contraction with a chosen agonist (e.g., phenylephrine for α1-adrenergic receptor-mediated contraction, or U46619 as a thromboxane A2 mimetic).
-
Drug Addition: Once a stable pre-constriction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the pEC50 and Emax values using non-linear regression analysis.
In Vivo Measurement of Regional Blood Flow
This methodology allows for the assessment of vasodilator effects on blood flow in a living organism.
General Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose the artery of interest (e.g., carotid for cerebral blood flow, renal artery for renal blood flow).
-
Flow Probe Placement: Place a calibrated flow probe (e.g., Doppler or electromagnetic) around the artery to continuously measure blood flow.
-
Catheterization: Insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Baseline Measurement: After a stabilization period, record baseline measurements of blood flow, blood pressure, and heart rate.
-
Drug Infusion: Infuse this compound intravenously at increasing doses.
-
Data Collection: Continuously record blood flow, blood pressure, and heart rate throughout the infusion period.
-
Data Analysis: Calculate the percentage change in blood flow from baseline at each dose of the vasodilator.
Logical Framework for Comparison
The assessment of SNP's potency and efficacy across different vascular beds follows a logical progression of experimental investigation and data analysis.
Conclusion
This compound is a powerful and rapidly acting vasodilator with a well-established mechanism of action. However, its effects are not uniform across the vasculature. The available data, though not exhaustive for all vascular beds, suggest a potent vasodilatory effect in both coronary and peripheral arteries. Its effects on cerebral and renal vasculature are more complex, with the potential for both beneficial and adverse outcomes depending on the clinical context. For researchers and drug development professionals, a thorough understanding of these differential effects is paramount for the rational design of new therapeutic agents and for the safe and effective use of existing vasodilators. Further head-to-head comparative studies with standardized methodologies are needed to fully elucidate the relative potency and efficacy of this compound in all major vascular territories.
References
A Comparative Analysis of the Hemodynamic Effects of Sodium Nitroprusside and Other Nitrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemodynamic effects of Sodium Nitroprusside (SNP) and other commonly used nitrates, such as Nitroglycerin (GTN), Isosorbide Dinitrate (ISDN), and Isosorbide-5-Mononitrate (ISMN). This analysis is supported by experimental data to assist in research and drug development.
Mechanism of Action: The Nitric Oxide Signaling Pathway
Both this compound and other organic nitrates exert their primary vasodilatory effects through the nitric oxide (NO) signaling pathway.[1][2] However, their mechanisms of NO release and their subsequent physiological effects exhibit key differences.
This compound is a direct NO donor.[1][3] It spontaneously releases NO in the bloodstream, which then diffuses into vascular smooth muscle cells.[2] Organic nitrates, in contrast, require enzymatic biotransformation to release NO, a process that can be subject to the development of tolerance.
Once inside the vascular smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.
Comparative Hemodynamic Effects
The primary hemodynamic distinction between this compound and other nitrates lies in their relative effects on arterial versus venous vasodilation. SNP is a potent, balanced vasodilator, affecting both arterioles and venules. This leads to a reduction in both preload (venous return to the heart) and afterload (resistance the heart pumps against). In contrast, organic nitrates like nitroglycerin and isosorbide dinitrate are predominantly venodilators, with a more pronounced effect on preload reduction compared to afterload.
| Hemodynamic Parameter | This compound (SNP) | Nitroglycerin (GTN) | Isosorbide Dinitrate (ISDN) |
| Vessel Selectivity | Balanced arterial and venous dilation | Predominantly venous dilation | Predominantly venous dilation |
| Preload | Decreased | Markedly decreased | Markedly decreased |
| Afterload | Markedly decreased | Moderately decreased | Moderately decreased |
| Mean Arterial Pressure | Significantly decreased | Decreased | Decreased |
| Systemic Vascular Resistance | Significantly decreased | Decreased | Decreased |
| Cardiac Output | Increased or unchanged | Increased or unchanged | Increased or unchanged |
| Heart Rate | Reflex tachycardia may occur | Reflex tachycardia may occur | Reflex tachycardia may occur |
| Pulmonary Capillary Wedge Pressure | Decreased | Markedly decreased | Decreased |
Experimental Protocols
The following describes a generalized experimental workflow for comparing the hemodynamic effects of this compound and other nitrates in a preclinical animal model.
Experimental Workflow
Detailed Methodologies
1. Animal Model:
-
Commonly used models include dogs, pigs, and rats. The choice of model depends on the specific research question and the desire to translate findings to human physiology.
2. Anesthesia and Instrumentation:
-
Animals are anesthetized to ensure no pain or distress.
-
For conscious animal studies, radiotelemetry devices can be implanted for long-term monitoring of blood pressure and heart rate.
-
For anesthetized models, catheters are placed in major arteries (e.g., femoral artery) and veins (e.g., femoral vein) for direct blood pressure measurement and drug administration. A pulmonary artery catheter may be used to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
3. Baseline Measurements:
-
Stable baseline hemodynamic parameters, including heart rate, mean arterial pressure, central venous pressure, and cardiac output, are recorded before any drug administration.
4. Drug Administration:
-
This compound or other nitrates are typically administered as a continuous intravenous infusion.
-
Escalating doses may be used to construct dose-response curves.
5. Hemodynamic Monitoring:
-
Parameters are continuously monitored and recorded throughout the experiment.
-
Techniques such as venous occlusion plethysmography or Doppler ultrasound can be used to measure blood flow in specific vascular beds, like the forearm.
6. Data Analysis:
-
The changes in hemodynamic parameters from baseline are calculated for each drug and dose.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to compare the effects of the different drugs.
In Vitro Studies
In addition to in vivo experiments, in vitro organ bath studies are valuable for directly assessing the vasorelaxant effects of these compounds on isolated arteries and veins. This methodology allows for the determination of drug potency and efficacy in a controlled environment, free from systemic neurohumoral influences. In such studies, the sensitivity of isolated renal arteries and veins of rabbits to this compound, Nitroglycerin, and isosorbide nitrates has been compared. For isosorbide-dinitrate and isosorbide-5-mononitrate, a significantly greater sensitivity of veins than arteries was observed, explaining their in vivo preference for capacitance vessels.
Conclusion
This compound is a potent and balanced vasodilator, making it highly effective in rapidly reducing both preload and afterload. Organic nitrates, such as Nitroglycerin and Isosorbide Dinitrate, are predominantly venodilators and are particularly effective at reducing preload. The choice between these agents in a clinical or research setting depends on the desired hemodynamic profile. The experimental protocols outlined provide a framework for conducting comparative studies to further elucidate the nuanced hemodynamic effects of these important vasodilators.
References
Safety Operating Guide
Proper Disposal of Sodium Nitroprusside: A Guide for Laboratory Professionals
The safe and compliant disposal of sodium nitroprusside is paramount for ensuring the safety of laboratory personnel and protecting the environment. Due to its inherent toxicity, this compound is classified as hazardous waste and necessitates a stringent disposal protocol. Adherence to local, regional, and national regulations is mandatory.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or chemical splash goggles, gloves, and a lab coat. In cases of potential dust formation, respiratory protection should be utilized. Ensure that an emergency eye wash station is readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound, whether as a pure substance or in solution, must be managed as hazardous waste. The following steps provide a direct, procedural guide for its proper disposal:
-
Waste Collection:
-
Carefully collect surplus or non-recyclable this compound.
-
For solid waste, use a clean shovel or scoop to place the material in a designated, suitable, and clearly labeled hazardous waste container.[1][2] Minimize the generation of dust during this process.[2]
-
For solutions, use a funnel to transfer the liquid into a labeled, sealed container designed for hazardous chemical waste.
-
-
Container Management:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
-
Empty containers that previously held this compound should also be treated as hazardous waste as they may contain residual chemicals. These containers should not be reused. If they cannot be properly cleaned for recycling, they should be punctured to prevent reuse and disposed of at an authorized landfill.
-
-
Professional Disposal:
-
The primary and recommended method for disposal is to engage a licensed professional waste disposal service or company.
-
The collected waste must be transported to a hazardous or special waste collection point in accordance with all applicable regulations.
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, contain the spillage to prevent it from entering drains or public waters.
-
For solid spills, sweep or shovel the material into a suitable container for disposal. For liquid spills, absorb the material with inert solids like clay or diatomaceous earth.
-
Clean the affected area thoroughly after the spill has been collected.
-
Quantitative Data Summary
The hazardous nature of this compound is well-documented in its Safety Data Sheets (SDS). The following table summarizes key identifiers and classifications.
| Parameter | Value | Source |
| UN Number | 3288 | |
| Transport Hazard Class | 6.1 (Toxic) | |
| Packaging Group | III | |
| US EPA Waste Number | D003 (Reactivity) |
Experimental Protocol for Chemical Neutralization
For laboratories equipped with the necessary facilities and trained personnel, a specific chemical treatment method can be employed prior to disposal. This method should only be performed by qualified professionals in a controlled environment.
Methodology: Dissolve or mix the this compound with a combustible solvent. This mixture is then burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize the hazardous components.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Nitroprusside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling sodium nitroprusside, a potent vasodilator used in various research applications. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Immediate Safety and Handling Protocol
This compound is classified as toxic if swallowed and can cause damage to the cardiovascular system.[1] Contact with acids liberates toxic hydrogen cyanide gas.[2] Therefore, stringent safety measures are necessary.
1. Engineering Controls and Personal Protective Equipment (PPE):
The first line of defense is to minimize exposure through engineering controls and appropriate PPE.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[3][4] Use process enclosures, local exhaust ventilation, or a chemical fume hood to keep airborne levels below recommended exposure limits.[5] Emergency eyewash fountains should be readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat is required for all handling procedures. For large spills, a full protective suit is necessary. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A dust mask or an approved/certified respirator should be used, especially when dust generation is likely. For major spills or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) is essential. | Prevents inhalation of hazardous dust particles. |
2. Handling and Storage Procedures:
Proper handling and storage are crucial to maintaining the chemical's stability and preventing hazardous reactions.
-
Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Wash hands and exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed and protected from light. This compound is sensitive to certain wavelengths of light.
-
Store locked up and away from incompatible materials such as strong acids and strong oxidizing agents.
-
Store in the original container.
-
Emergency and Disposal Plans
In the event of an emergency or when disposing of waste, the following procedures must be followed.
1. Emergency Procedures:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
-
In Case of Eye Contact: Rinse immediately with plenty of water. If irritation persists, seek medical attention.
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
Spills:
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Major Spills: Alert the fire brigade and inform them of the location and nature of the hazard. Evacuate personnel to a safe area upwind. Wear full body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or water courses.
-
2. Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.
-
This compound waste is considered hazardous. In the United States, it may be classified under EPA hazardous waste number D003 for reactivity.
-
Dispose of the contents and container at an approved hazardous or special waste collection point.
-
Do not allow wash water from cleaning or process equipment to enter drains.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
